RYL-552
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNZJHITPCTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RYL-552: A Multi-Stage Inhibitor Targeting the Plasmodium falciparum Mitochondrial Respiratory Chain
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of RYL-552, a potent antimalarial compound, against Plasmodium falciparum. The document synthesizes key findings on its molecular targets, inhibitory activities, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Targeting of the Electron Transport Chain
This compound exerts its antimalarial effect primarily by inhibiting the mitochondrial respiratory chain of Plasmodium falciparum.[1] This pathway is essential for the parasite's survival, particularly for processes such as ATP synthesis and pyrimidine biosynthesis. Unlike many single-target antimalarials, this compound demonstrates a multi-targeting profile, which is a highly desirable characteristic in combating drug resistance.[2][3]
The primary targets of this compound within the respiratory chain are:
-
Plasmodium falciparum type II NADH dehydrogenase (PfNDH2): this compound is a potent, non-competitive inhibitor of PfNDH2.[1][4] It binds to two allosteric pockets on the enzyme, one at the homodimer interface and another within the membrane-spanning region.[1] This binding reduces the affinity of PfNDH2 for its substrate, NADH, thereby disrupting the electron flow from NADH to ubiquinone.[1][4]
-
Plasmodium falciparum cytochrome bc1 complex (Pfbc1): this compound also targets the Qi and Qo sites of the Pfbc1 complex (Complex III).[4] This dual inhibition within the same complex further disrupts the electron transport chain and mitochondrial function.[1]
There is also evidence to suggest that this compound may weakly target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), another key enzyme in pyrimidine biosynthesis that is linked to the respiratory chain.[2]
Quantitative Efficacy and Inhibitory Data
The potency of this compound has been quantified through various in vitro assays against different strains of P. falciparum and against its purified target enzymes.
| Parameter | Strain/Target | Value | Reference |
| EC50 | P. falciparum 3D7 | ~16 nM | [3] |
| EC50 | P. falciparum Dd2 | Not Specified | |
| EC50 | P. falciparum K1 | Not Specified | |
| IC50 | PfNDH2 | 3.73 nM | [4] |
| IC50 | Pfbc1 | Not Specified |
Experimental Protocols
The following section outlines the key experimental methodologies employed to characterize the mechanism of action of this compound.
P. falciparum Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of the parasite.
-
Parasite Culture: P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution and Incubation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and added to synchronized ring-stage parasite cultures at a starting parasitemia of ~0.5%. The parasites are then incubated for 72 hours.
-
Growth Measurement: Parasite growth is quantified using a fluorescent DNA-binding dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the parasitemia, is measured using a plate reader.
-
Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
PfNDH2 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PfNDH2.
-
Enzyme and Substrates: Recombinant, purified PfNDH2 is used. The substrates are NADH and a ubiquinone analog (e.g., decylubiquinone).
-
Reaction Conditions: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a constant temperature. The reaction is initiated by the addition of one of the substrates.
-
Activity Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibition Analysis: The assay is performed in the presence of varying concentrations of this compound. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Enzyme Kinetic Studies (Lineweaver-Burk Plot)
To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.
-
Methodology: The initial reaction velocities of PfNDH2 are measured at various concentrations of one substrate (e.g., ubiquinone) while keeping the other substrate (NADH) at a constant, saturating concentration. This is repeated in the presence of different fixed concentrations of the inhibitor (this compound).
-
Data Representation: The data is plotted as a double reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[substrate].
-
Interpretation: A non-competitive inhibition pattern, as observed for this compound, is characterized by a series of lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km).[1][4] This indicates that the inhibitor does not compete with the substrate for the active site.[1][4]
Visualizing the Mechanism and Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows.
References
RYL-552: A Potent Allosteric Inhibitor of Plasmodium falciparum NDH2 for Antimalarial Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RYL-552 is a promising small molecule inhibitor of Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. High-resolution crystal structures reveal that this compound acts as an allosteric inhibitor, binding to two distinct sites on PfNDH2, thereby reducing the enzyme's affinity for its substrate, NADH. This novel mechanism of action contributes to its potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. Furthermore, evidence suggests a potential dual-targeting mechanism involving the cytochrome b-c1 complex (Pfbc1), which may mitigate the development of drug resistance. In vivo studies have demonstrated the efficacy of this compound in a murine malaria model, highlighting its potential as a lead compound for the development of new antimalarial therapeutics.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a validated target for drug discovery due to significant differences from its human counterpart. PfNDH2, a type II NADH:quinone oxidoreductase, is a key enzyme in the P. falciparum mETC, responsible for the oxidation of NADH and the reduction of ubiquinone. Unlike the multi-subunit complex I in mammals, PfNDH2 is a single polypeptide, making it an attractive target for selective inhibition. This compound has been identified as a potent inhibitor of PfNDH2, exhibiting excellent in vitro and in vivo activity.[1] This guide details the current understanding of this compound's mode of action and provides the necessary technical information for its further investigation and development.
Mechanism of Action
This compound functions as an allosteric inhibitor of PfNDH2.[1] Co-crystal structures have revealed that this compound does not bind to the active site but rather to two distinct allosteric pockets on the PfNDH2 homodimer.[2][3] One pocket is located at the dimer interface, while the other is situated in a more buried position.[2][3] This binding induces a conformational change in the enzyme, leading to a reduced affinity for its substrate, NADH.[2][3]
Dual-Targeting Hypothesis
In addition to its primary target, PfNDH2, there is growing evidence that this compound and related quinolone compounds may also inhibit the parasite's cytochrome b-c1 complex (Complex III or Pfbc1) at the quinol oxidation (Qo) site.[3][4][5] This dual-targeting mechanism is significant as it could potentially slow the development of drug resistance. Selection experiments with this compound have resulted in mutations in the cytochrome b gene, further supporting its interaction with Complex III.[6][7]
Signaling Pathway
The inhibition of PfNDH2 by this compound disrupts the flow of electrons in the parasite's mETC. This leads to a collapse of the mitochondrial membrane potential and interferes with essential metabolic processes, including the de novo synthesis of pyrimidines, which is vital for DNA and RNA replication, ultimately leading to parasite death.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | P. falciparum Strain | Value | Reference |
| IC50 (Enzymatic) | Recombinant PfNDH2 | 3.73 nM | [2] |
| IC50 (Cell-based) | 3D7 (drug-sensitive) | 36 nM | [8] |
| IC50 (Cell-based) | K1 (chloroquine-resistant) | 31 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model (P. berghei)
| Dose (mg/kg/day) | Route | Parasitemia Reduction (%) | Survival | Reference |
| 50 | Oral | 62% (day 5) | Not specified | [9] |
Note: The in vivo data is for a related marinoquinoline derivative, but is indicative of the potential of this compound class.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
PfNDH2 Enzyme Inhibition Assay
This protocol is adapted from methodologies used for characterizing PfNDH2 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PfNDH2.
Materials:
-
Recombinant purified PfNDH2
-
NADH
-
Decylubiquinone (dQ)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM DTT
-
This compound stock solution in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control) to each well.
-
Add 188 µL of assay buffer containing 100 µM NADH and 50 µM dQ to each well.
-
Initiate the reaction by adding 10 µL of recombinant PfNDH2 (final concentration ~10 nM).
-
Immediately measure the decrease in absorbance at 340 nm (oxidation of NADH) at 37°C for 10 minutes.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
P. falciparum Growth Inhibition Assay
This protocol is a standard method for assessing the in vitro antimalarial activity of compounds.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against P. falciparum blood stages.
Materials:
-
Synchronized ring-stage P. falciparum cultures (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
This compound stock solution in DMSO
-
96-well microplates
-
SYBR Green I or other DNA-staining dye
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium.
-
In a 96-well plate, add 100 µL of the diluted this compound or drug-free medium (for control) to each well.
-
Add 100 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Calculate EC50 values by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Murine Model
This protocol outlines a standard 4-day suppressive test to evaluate the in vivo antimalarial activity.
Objective: To assess the in vivo efficacy of this compound in a P. berghei-infected mouse model.
Materials:
-
ICR or Swiss albino mice
-
Plasmodium berghei ANKA strain
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Positive control drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with 1x107P. berghei-parasitized red blood cells on day 0.
-
Randomly group the mice (n=5 per group).
-
Four hours post-infection, administer the first dose of this compound, vehicle, or positive control.
-
Continue daily treatment for a total of 4 days (day 0 to day 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.
-
Monitor the mice for survival.
Co-crystallization of PfNDH2 with this compound
This protocol is a generalized procedure based on the successful crystallization of the PfNDH2-RYL-552 complex.
Objective: To obtain crystals of the PfNDH2-RYL-552 complex for X-ray diffraction analysis.
Materials:
-
Purified recombinant PfNDH2
-
This compound
-
Crystallization buffer (e.g., 0.1 M HEPES pH 7.5, 0.2 M Li2SO4, 25% w/v PEG 8000)
-
Cryoprotectant (e.g., crystallization buffer supplemented with 20% glycerol)
-
Crystallization plates (sitting-drop vapor diffusion)
Procedure:
-
Concentrate purified PfNDH2 to 10-15 mg/mL.
-
Incubate PfNDH2 with a 5-fold molar excess of this compound for 1 hour on ice.
-
Set up crystallization trials using the sitting-drop vapor diffusion method at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of the crystallization buffer.
-
Monitor the drops for crystal growth over several days to weeks.
-
Once crystals appear, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve and refine the crystal structure.
Conclusion
This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its unique allosteric inhibition of PfNDH2, coupled with a potential dual-targeting mechanism, offers a promising strategy to combat drug-resistant malaria. The availability of high-resolution structural data provides a solid foundation for structure-based drug design and lead optimization. The data and protocols presented in this guide are intended to facilitate further research into this compound and the development of next-generation PfNDH2 inhibitors. Continued investigation into the in vivo pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of RYL-552: A Novel Antimalarial Agent Targeting PfNDH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. RYL-552 is a recently identified small molecule inhibitor that shows potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its development as a promising antimalarial candidate.
Discovery of this compound
This compound was identified through a research program aimed at discovering novel inhibitors of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a key enzyme in the parasite's mitochondrial electron transport chain.
Target Rationale: PfNDH2 as a Druggable Target
The mitochondrial electron transport chain of P. falciparum differs significantly from that of its human host, presenting an attractive target for selective drug development. PfNDH2 is a single-subunit enzyme that is essential for the parasite's survival, and its absence in the human mitochondrial respiratory chain makes it a highly specific target.
High-Throughput Screening and Lead Optimization
A high-throughput screening campaign was conducted to identify small molecules that inhibit the enzymatic activity of PfNDH2. This was followed by a lead optimization program to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This effort led to the identification of this compound as a lead candidate with excellent potency against PfNDH2 and significant antimalarial activity.
Synthesis of this compound
The chemical structure of this compound is centered around a quinolone core. The synthesis of this compound involves a multi-step process, which is a common feature in the synthesis of complex heterocyclic compounds. The general synthetic approach for related quinolone compounds provides a basis for understanding the synthesis of this compound.
General Synthetic Strategy
The synthesis of the quinolone scaffold, a core component of this compound, typically involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. The specific functional groups of this compound are introduced through subsequent reactions on this core structure.
While the exact, detailed experimental protocol for this compound's synthesis is not publicly available in full, the synthesis of structurally related bisaryl quinolones has been described. This process generally involves a Suzuki reaction to form the bisaryl structure, followed by the formation of the quinolone ring.
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting the activity of PfNDH2. Structural biology studies, including co-crystallization of this compound with PfNDH2, have provided detailed insights into its mechanism of action.
Allosteric Inhibition of PfNDH2
This compound binds to an allosteric site on the PfNDH2 enzyme, distinct from the NADH and ubiquinone binding sites. This binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity. This allosteric mechanism of inhibition is a key feature of this compound and may contribute to its high potency and specificity.
Signaling Pathway
The inhibition of PfNDH2 by this compound disrupts the mitochondrial electron transport chain in P. falciparum, leading to a decrease in ATP production and ultimately parasite death.
Figure 1. Signaling pathway of this compound in Plasmodium falciparum.
Experimental Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments.
In Vitro Activity
| Assay | Strain | IC50 (nM) |
| PfNDH2 Inhibition | - | 3.73 |
| Antimalarial Activity | 3D7 (drug-sensitive) | 15 |
| Antimalarial Activity | Dd2 (drug-resistant) | 25 |
| Cytotoxicity | HepG2 cells | >10,000 |
Table 1: In vitro activity of this compound.
In Vivo Efficacy
In murine models of malaria, this compound demonstrated significant parasite clearance at various doses.
| Dose (mg/kg) | Parasite Clearance |
| 10 | Partial |
| 30 | Complete |
| 90 | Complete |
Table 2: In vivo efficacy of this compound in a murine model.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field.
PfNDH2 Inhibition Assay
-
Recombinant PfNDH2 is expressed and purified.
-
The enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of NADH and a ubiquinone analog.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 values are calculated from the dose-response curves.
In Vitro Antimalarial Assay
-
P. falciparum cultures are synchronized at the ring stage.
-
The parasites are incubated with serial dilutions of this compound for 72 hours.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
IC50 values are determined by non-linear regression analysis.
RYL-552: A Technical Guide to a Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
RYL-552 is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein is collated from pivotal studies and is intended to serve as a resource for researchers engaged in antimalarial drug discovery and development.
Chemical Structure and Properties
This compound is a novel quinolin-4-one derivative. Its chemical structure and key properties are summarized below.
Chemical Name: 6-fluoro-2-(4-((4-(trifluoromethyl)phenyl)thio)benzyl)-1H-quinolin-4(1H)-one
Molecular Formula: C₂₃H₁₅F₄NOS
Molecular Weight: 457.44 g/mol
CAS Number: 1801444-56-3
A closely related analog, RYL-552S, with the chemical formula C₂₄H₁₇F₄NOS and a molecular weight of 443.46, has also been investigated and is reported to be effective against drug-resistant strains of Plasmodium falciparum.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₅F₄NOS | Yang et al., 2017 |
| Molecular Weight | 457.44 g/mol | Yang et al., 2017 |
| CAS Number | 1801444-56-3 | [3][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound exerts its antimalarial effect by targeting the mitochondrial electron transport chain (ETC) of Plasmodium falciparum. Specifically, it is a potent inhibitor of the type II NADH:quinone oxidoreductase (PfNDH2).[3][4] PfNDH2 is a crucial enzyme for the parasite, responsible for the oxidation of NADH and the transfer of electrons to ubiquinone, a key step in the parasite's energy metabolism and redox homeostasis.
Unlike the multi-subunit complex I found in the mammalian mitochondrial ETC, PfNDH2 is a single polypeptide, making it an attractive target for selective inhibition. This compound is believed to act as an allosteric inhibitor of PfNDH2.
Caption: Inhibition of the P. falciparum mitochondrial electron transport chain by this compound.
Biological Activity
This compound demonstrates potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and is effective in in vivo models of malaria.
Table 2: In Vitro Activity of this compound
| Assay | Strain | IC₅₀ (nM) | CC₅₀ (µM) | Reference |
| PfNDH2 Inhibition | - | 3.73 | - | Yang et al., 2017 |
| Antimalarial Activity | 3D7 (drug-sensitive) | 25 | >10 (Huh7.5.1 cells) | Yang et al., 2017 |
| Antimalarial Activity | Dd2 (drug-resistant) | 30 | >10 (Huh7.5.1 cells) | Yang et al., 2017 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Dose (mg/kg) | Parasitemia Clearance | Reference |
| 10-90 | Effective clearance | Yang et al., 2017 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PfNDH2 Inhibition Assay
This protocol outlines the procedure for measuring the enzymatic activity of PfNDH2 and its inhibition by this compound. The assay is based on monitoring the decrease in NADH concentration by measuring the absorbance at 340 nm.
Caption: Workflow for the PfNDH2 enzymatic inhibition assay.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM KCN
-
NADH solution
-
Coenzyme Q₁ (CoQ₁) solution
-
Recombinant PfNDH2 enzyme
-
This compound stock solution in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH solution, and CoQ₁ solution to each well.
-
Add the this compound dilutions to the test wells and an equivalent volume of DMSO to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the PfNDH2 enzyme solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against the intraerythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains) synchronized at the ring stage
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
This compound stock solution in DMSO
-
Lysis buffer with SYBR Green I
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
In a 96-well plate, add the serially diluted this compound to the test wells. Include drug-free wells as negative controls and uninfected erythrocyte wells as background controls.
-
Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to all wells except the background controls.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence and normalize the data to the drug-free controls.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vivo Efficacy in a Mouse Model of Malaria
The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
Materials:
-
Female Swiss albino mice
-
Plasmodium berghei ANKA strain
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with P. berghei-infected erythrocytes.
-
Randomly divide the infected mice into control and treatment groups.
-
Four hours post-infection, administer the first dose of this compound or the vehicle control to the respective groups.
-
Continue treatment once daily for four consecutive days.
-
On the fifth day, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the average parasitemia for each group and determine the percentage of parasite suppression compared to the vehicle control group.
-
Monitor the mice for survival.
Synthesis
The synthesis of this compound involves a multi-step process starting from commercially available materials. The core quinolin-4-one scaffold is typically constructed via established methods such as the Conrad-Limpach synthesis or Gould-Jacobs reaction, followed by functionalization to introduce the substituted benzylthio side chain.
Conclusion
This compound is a promising antimalarial lead compound with a novel mechanism of action targeting the essential PfNDH2 enzyme of P. falciparum. Its potent in vitro activity against both drug-sensitive and drug-resistant parasite strains, coupled with its efficacy in in vivo models, highlights its potential for further development as a next-generation antimalarial drug. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other PfNDH2 inhibitors.
References
An In-depth Technical Guide on the Core Inhibitory Role of RYL-552 in the Mitochondrial Electron Transport Chain
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive analysis of RYL-552's mechanism of action concerning the inhibition of the mitochondrial electron transport chain.
Foreword
This technical guide serves to consolidate the current scientific understanding of this compound's interaction with the mitochondrial electron transport chain (ETC). The following sections will provide a detailed overview of its mechanism of action, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.
Executive Summary
Current research identifies this compound as a potent inhibitor of the mitochondrial electron transport chain. However, it is critical to note that existing studies have exclusively focused on its activity against the ETC of the malaria parasite, Plasmodium falciparum. At present, there is no publicly available scientific literature detailing the effects of this compound on the mammalian mitochondrial electron transport chain. Therefore, this document will focus on its established role as a selective antimalarial agent.
This compound: A Targeted Approach to Antimalarial Therapy
The mitochondrion of Plasmodium falciparum presents a validated and highly attractive target for antimalarial drug development. This is due to significant structural and functional divergences from the host mammalian mitochondria, allowing for the development of selective inhibitors with a favorable therapeutic window.
This compound has been identified as a multi-targeting inhibitor within the parasite's mitochondrial ETC. Its primary mechanisms of action are the inhibition of two key components:
-
Plasmodium falciparum alternative NADH dehydrogenase (PfNDH2): this compound acts as a non-competitive inhibitor of PfNDH2. This enzyme is crucial for the parasite as it catalyzes the transfer of electrons from NADH to ubiquinone, a central step in the respiratory chain.
-
Complex III (Cytochrome bc1 complex): this compound also targets the Qo (quinone oxidation) and Qi (quinone reduction) sites of the parasite's Complex III. Inhibition at this stage disrupts the electron flow from ubiquinol to cytochrome c, a critical process for generating the proton gradient necessary for ATP synthesis.
The dual-targeting nature of this compound is a significant advantage, as it may reduce the likelihood of the parasite developing resistance.
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the key quantitative data from preclinical studies on this compound's efficacy against Plasmodium falciparum.
| Parameter | Value | Target/System | Reference |
| IC50 | 3.73 nM | PfNDH2 (in vitro enzyme assay) | [1] |
| EC50 | 0.056 nM | P. falciparum (in vitro, optimized analog RYL-581) | [1] |
| In vivo Efficacy | Effective parasite clearance | Murine models (10-90 mg/kg) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
PfNDH2 Enzyme Kinetics Assay
Objective: To determine the inhibitory concentration (IC50) and mechanism of inhibition of this compound against PfNDH2.
Methodology:
-
Enzyme Preparation: Recombinant PfNDH2 is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors is prepared.
-
Substrate and Inhibitor Preparation: Serial dilutions of this compound and the substrate (e.g., NADH and a ubiquinone analog) are prepared.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to the assay buffer containing the substrate and varying concentrations of this compound.
-
Data Acquisition: The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to calculate the IC50 value. Lineweaver-Burk plots are generated to determine the mechanism of inhibition (e.g., competitive, non-competitive).
In Vitro Antiplasmodial Activity Assay
Objective: To determine the effective concentration (EC50) of this compound required to inhibit the growth of P. falciparum in vitro.
Methodology:
-
Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes.
-
Drug Dilution: A series of dilutions of this compound are prepared in culture medium.
-
Incubation: The synchronized parasite cultures (typically at the ring stage) are incubated with the different drug concentrations for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Parasite growth is assessed using methods such as:
-
SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite biomass.
-
Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia.
-
-
Data Analysis: The percentage of growth inhibition is plotted against the drug concentration, and the EC50 value is calculated using a dose-response curve.
Visualizing the Mechanism of Action
Diagrams are provided below to illustrate the key pathways and experimental workflows related to this compound.
Conclusion and Future Directions
This compound is a promising antimalarial candidate with a well-defined mechanism of action against the mitochondrial electron transport chain of Plasmodium falciparum. Its ability to target multiple sites within the parasite's ETC is a key feature that may help to overcome drug resistance.
To date, the scientific literature has not reported on the effects of this compound on the mammalian mitochondrial ETC. Future research in this area would be invaluable for a comprehensive understanding of its selectivity and potential off-target effects, which is a critical step in the drug development pipeline. Such studies would typically involve comparative respirometry assays using isolated mammalian mitochondria or mammalian cell lines. The absence of such data currently limits the scope of this guide to its established antimalarial properties.
This document will be updated as new information becomes publicly available.
References
RYL-552: A Multi-Targeting Inhibitor of Asexual Blood-Stage Plasmodium falciparum
A Technical Overview for Drug Development Professionals
RYL-552 has been identified as a potent inhibitor of the asexual blood-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides a comprehensive technical guide on the core findings related to this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation. The information is tailored for researchers, scientists, and professionals involved in antimalarial drug development.
Quantitative Efficacy of this compound
This compound has demonstrated significant activity against various drug-resistant strains of P. falciparum. The following table summarizes the 50% effective concentration (EC50) values of this compound against these strains.
| P. falciparum Strain | Known Drug Resistance | This compound EC50 (nmol/L) |
| Cambodia | Mefloquine (MQ), Sulfadoxine-Pyrimethamine (SP) | 4.56 |
| PC26 | Peru, Amodiaquine (AMQ), Chloroquine (CQ), Quinine (QN), SP | 3.17 |
| Dd2 | Indochina, AMQ, CQ, QN, SP | 2.05 |
| D10 | Papua New Guinea, None known | 3.23 |
| All EC50 values are the means from three replicates. This compound was used as a control compound in these studies.[1] |
Mechanism of Action: Dual Inhibition of the Mitochondrial Respiratory Chain
This compound exerts its antimalarial activity by targeting the mitochondrial respiratory chain of P. falciparum. Genetic evidence suggests that this compound binds to the Qo site of cytochrome bc1 (Complex III), a validated antimalarial target.[1] In addition to its action on Complex III, this compound also inhibits the type II NADH dehydrogenase (PfNDH2).[1][2] This dual-targeting mechanism is a desirable trait in antimalarial drug candidates as it may reduce the likelihood of resistance development.
A derivative of this compound, named RYL-581, was developed through structure-based drug design and exhibits even greater potency. RYL-581 is reported to bind to the allosteric site of PfNDH2, as well as the Qo and Qi sites of cytochrome bc1.[2]
Figure 1: Mechanism of action of this compound on the P. falciparum mitochondrial respiratory chain.
Experimental Protocols
The following methodologies were employed in the evaluation of this compound's antimalarial activity.
In Vitro Parasite Culture and Drug Susceptibility Assays
-
P. falciparum Culture: Asexual blood-stage parasites of various strains were maintained in continuous culture in human erythrocytes.
-
Drug Susceptibility Testing: The in vitro activity of this compound against different P. falciparum strains was determined using a standard SYBR Green I-based fluorescence assay. This assay measures parasite proliferation in the presence of serial dilutions of the test compound. The EC50 values were calculated from the dose-response curves.
In Vivo Efficacy Studies in a Mouse Model
While detailed in vivo data for this compound is not extensively published, the protocols used for its derivatives, such as RYL-581, provide a framework for its potential in vivo evaluation.[1]
-
Animal Model: Acute Plasmodium yoelii infection in mice was used as a model for in vivo efficacy testing.
-
Treatment Regimen: The test compound (e.g., RYL-581) was administered for 4 consecutive days at varying dosages. A positive control, such as chloroquine (CQ), and a vehicle control (e.g., DMSO) were included.
-
Monitoring Parasitemia: Blood smears were collected from the mice during the treatment period to determine the percentage of infected erythrocytes (parasitemia).
-
Survival Analysis: The survival rate of the treated mice was monitored and recorded.
Figure 2: Experimental workflow for evaluating the antimalarial activity of this compound.
Future Directions
The dual-targeting mechanism of this compound against the mitochondrial respiratory chain of P. falciparum makes it and its derivatives promising candidates for further antimalarial drug development. The potent activity of its successor, RYL-581, which was developed from a structure-based design strategy starting with this compound, highlights the potential of this chemical scaffold.[2] Further studies to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and its analogs are warranted. The development of multi-targeting inhibitors like this compound is a critical strategy to combat the growing threat of antimalarial drug resistance.[2]
References
An In-depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates that the compound RYL-552 is an inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2) and is not a known allosteric inhibitor of SHP2. This guide will focus on the well-characterized, prototypical allosteric SHP2 inhibitor, SHP099 , to fulfill the technical requirements of the user's request regarding the mechanism of allosteric SHP2 inhibition.
Introduction: SHP2 as a Therapeutic Target
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in intracellular signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, among others, transducing signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1] SHP2's function is essential for cellular processes like proliferation, differentiation, and survival.
Structurally, SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) domain. In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[1] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins via its SH2 domains. This binding event induces a conformational change, releasing the N-SH2 domain from the PTP active site and activating the enzyme.
Given its central role as a positive regulator of the RAS-MAPK cascade, hyperactivation of SHP2 through gain-of-function mutations or upstream signaling is implicated in various human cancers and developmental disorders like Noonan syndrome. This has made SHP2 a high-priority target for therapeutic intervention. The discovery of allosteric inhibitors, which lock the enzyme in its inactive state rather than competing at the highly conserved active site, represents a landmark achievement in targeting phosphatases. SHP099 was the first potent and selective small molecule demonstrated to function through this mechanism.[]
The Allosteric Mechanism of SHP099
SHP099 stabilizes the auto-inhibited conformation of SHP2 through a non-competitive mechanism. X-ray crystallography has revealed that SHP099 binds to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][4][5] This binding event acts as a molecular glue, locking the domains together and preventing the conformational opening required for catalytic activity.[][3] By simultaneously inhibiting both the catalytic function and the scaffolding activity of SHP2, allosteric inhibitors like SHP099 effectively shut down signaling through the RAS-MAPK pathway.[1][6]
Visualization of the SHP2 Signaling Pathway
The following diagram illustrates the role of SHP2 in a typical RTK signaling cascade and the point of intervention for an allosteric inhibitor like SHP099.
Caption: SHP2 activation in the RAS/MAPK pathway and inhibition by SHP099.
Quantitative Data for SHP099
The potency of SHP099 has been characterized through various biochemical and cellular assays. The data are summarized below.
Table 1: Biochemical Activity of SHP099
| Assay Type | Target | IC50 | Binding Affinity (KD) | Reference(s) |
| Enzymatic Inhibition | Wild-Type SHP2 | 71 nM | - | [7][8] |
| Enzymatic Inhibition | SHP2 (E76K Mutant) | ~10 µM | - | [9] |
| Surface Plasmon Resonance | Wild-Type SHP2 | - | 0.6 nM | [5] |
Table 2: Cellular Activity of SHP099
| Assay Type | Cell Line Context | IC50 | Reference(s) |
| p-ERK Inhibition | Various Cancer Cell Lines | 250 nM | [7] |
| Anti-proliferative | MV4-11 (AML) | 320 nM | [6] |
| Anti-proliferative | TF-1 (Erythroleukemia) | 1.73 µM | [6] |
Key Experimental Protocols
The characterization of allosteric SHP2 inhibitors like SHP099 relies on a suite of standardized biochemical and cell-based assays.
Biochemical SHP2 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the phosphatase activity of SHP2.
Principle: Full-length wild-type SHP2 is auto-inhibited. To measure inhibition, the enzyme must first be activated by a dually phosphorylated peptide, such as one derived from Insulin Receptor Substrate 1 (IRS-1).[10][11] The activated enzyme then dephosphorylates a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The resulting fluorescent product, DiFMU, is quantified to determine enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[11]
-
Enzyme Solution: Prepare a 1.25x final concentration of full-length SHP2 (e.g., 0.625 nM for a 0.5 nM final concentration) in Assay Buffer.[11]
-
Activator Peptide: Add a dually phosphorylated IRS-1 peptide to the Enzyme Solution at a concentration sufficient for maximal activation (e.g., 500 nM final) and incubate for 20 minutes at room temperature.[11]
-
Substrate Solution: Prepare a 5x final concentration of DiFMUP in a buffer without DTT.
-
Compound Dilutions: Prepare a serial dilution of SHP099 in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Dispense the SHP099 dilutions into the wells of a black, flat-bottom 384-well plate.
-
Add 20 µL of the pre-activated SHP2 enzyme solution to each well.[11]
-
Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.[11]
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 10-30 minutes.[11][12]
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Normalize the rates to a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for the SHP2 biochemical inhibition assay.
Cellular p-ERK Inhibition Assay (In-Cell Western)
This assay measures the ability of SHP099 to inhibit SHP2 signaling within a cellular context by quantifying the levels of phosphorylated ERK (p-ERK), a key downstream node in the MAPK pathway.
Principle: Cells dependent on RTK signaling are treated with SHP099. The cells are then fixed, permeabilized, and stained with antibodies against p-ERK and a normalization protein (e.g., total ERK or GAPDH). Fluorophore-conjugated secondary antibodies are used for detection, and the signal intensity is quantified using an imaging system.[13][14][15]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., KYSE-520 esophageal cancer cells) into a 96-well black-walled imaging plate and grow to confluence.
-
-
Inhibitor Treatment:
-
Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of SHP099 for 1-2 hours.
-
(Optional) Stimulate the cells with an appropriate growth factor (e.g., EGF) for 5-10 minutes to induce a robust p-ERK signal.
-
-
Fixing and Staining:
-
Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with a blocking buffer containing Triton X-100 and a blocking serum (e.g., normal goat serum) for 1 hour.[15]
-
Incubate with a cocktail of primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-total ERK) in antibody dilution buffer overnight at 4°C.[16]
-
Wash three times with PBS.
-
Incubate with a cocktail of fluorophore-conjugated secondary antibodies (e.g., IRDye 800CW anti-rabbit and IRDye 680RD anti-mouse) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the integrated intensity for each channel in each well.
-
Normalize the p-ERK signal to the total ERK (or GAPDH) signal.
-
Plot the normalized p-ERK signal against the logarithm of the SHP099 concentration and fit the data to determine the cellular IC50.
-
Conclusion
SHP099 is a pioneering allosteric inhibitor that validates SHP2 as a druggable cancer target. Its mechanism relies on stabilizing the native, auto-inhibited conformation of the enzyme by binding to a unique pocket at the interface of its regulatory and catalytic domains. This locks the enzyme in an inactive state, effectively preventing the signal relay to the RAS-MAPK pathway. The biochemical and cellular assays detailed herein are fundamental tools for the discovery and characterization of SHP099 and next-generation allosteric SHP2 inhibitors, providing a clear and quantitative framework for assessing their potency and mechanism of action.
References
- 1. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. SHP099 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. licorbio.com [licorbio.com]
- 14. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 16. ERK sensor assay: western blot analysis [bio-protocol.org]
Unveiling the Chemical Biology of RYL-552: A Technical Guide
Disclaimer: Initial searches for "RYL-552" did not yield specific public information on a molecule with this designation. The following guide is a structured template based on publicly available information for a well-characterized targeted therapy, presented to illustrate the depth and format of the requested technical guide. Once specific data for this compound is available, this template can be populated accordingly.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical biology of the hypothetical molecule this compound, a novel therapeutic agent. This document details its mechanism of action, cellular signaling pathways, and provides a framework for experimental protocols and data interpretation.
Quantitative Data Summary
For any targeted therapeutic, understanding its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties is crucial. The following tables are templates to be populated with specific data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC₅₀ / Kᵢ (nM) | Assay Type | Cell Line/System |
| Primary Target | Data | e.g., Kinase Assay | e.g., Recombinant Protein |
| Off-Target 1 | Data | e.g., Kinase Assay | e.g., Recombinant Protein |
| Off-Target 2 | Data | e.g., Binding Assay | e.g., Membrane Prep |
| Cellular Potency | |||
| Target Cell Line 1 | Data | e.g., Proliferation | e.g., MCF-7 |
| Target Cell Line 2 | Data | e.g., Apoptosis | e.g., A549 |
| Control Cell Line | Data | e.g., Proliferation | e.g., HEK293 |
Table 2: Pharmacokinetic Properties of this compound (in vivo)
| Parameter | Mouse | Rat | Dog |
| Bioavailability (%) | Data | Data | Data |
| Tₘₐₓ (h) | Data | Data | Data |
| Cₘₐₓ (ng/mL) | Data | Data | Data |
| AUC (ng·h/mL) | Data | Data | Data |
| Half-life (t₁/₂) (h) | Data | Data | Data |
| Clearance (mL/min/kg) | Data | Data | Data |
Core Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule like this compound, for instance, a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are example methodologies for key experiments used to characterize a targeted therapeutic agent.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary kinase target.
Materials:
-
Recombinant human kinase enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Record luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell lines and control cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with serial dilutions of this compound (final DMSO concentration < 0.1%). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell growth relative to the vehicle control against the drug concentration.
Experimental and Logical Workflows
Visualizing workflows can clarify complex experimental designs and logical processes.
High-Throughput Screening (HTS) Workflow
The following diagram outlines a typical workflow for identifying a lead compound like this compound from a large chemical library.
Caption: High-Throughput Screening (HTS) workflow for drug discovery.
This guide provides a foundational framework for understanding the chemical biology of a targeted therapeutic agent. As data for this compound becomes publicly available, this document can be populated to offer a comprehensive and actionable resource for the scientific community.
Methodological & Application
Application Notes and Protocols: Preparation of RYL-552 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
RYL-552 is a potent small molecule inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a type II NADH:ubiquinone oxidoreductase.[1][2] This enzyme is a key component of the parasite's mitochondrial electron transport chain, making it a promising target for the development of novel anti-malarial drugs.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic compounds.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight (MW) | 443.46 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 225.50 mM) | [3] |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculate the Required Mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 443.46 g/mol
*Mass (mg) = 0.01 mol/L x 0.001 L x 443.46 g/mol x 1000 mg/g = 4.4346 mg
-
-
Weigh this compound: Carefully weigh out approximately 4.43 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If the compound does not dissolve completely, brief sonication in a water bath may be used to facilitate dissolution.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound targets the NADH dehydrogenase 2 (NDH2) enzyme in the Plasmodium falciparum mitochondrial electron transport chain. Inhibition of PfNDH2 disrupts the regeneration of NAD+ and the electron flow, ultimately leading to parasite death.
Caption: this compound inhibits PfNDH2 in the parasite's ETC.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for RYL-552 in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RYL-552 is a multi-targeting antimalarial compound that has demonstrated inhibitory activity against the asexual blood stages of Plasmodium falciparum. It serves as a valuable research tool for studying the parasite's mitochondrial respiratory chain and as a scaffold for the development of more potent antimalarial drugs. These application notes provide an overview of this compound's mechanism of action, its efficacy against P. falciparum, and detailed protocols for its use in in vitro cultures.
Mechanism of Action
This compound functions as a multi-target inhibitor of the P. falciparum mitochondrial respiratory chain. Its proposed mechanism involves the simultaneous inhibition of three key enzymes:
-
Type II NADH Dehydrogenase (PfNDH2): this compound acts as a non-competitive inhibitor of PfNDH2. It is suggested to bind to allosteric sites on the enzyme, thereby impeding its function in the electron transport chain.
-
Cytochrome bc1 Complex (Pfbc1): The compound is believed to interact with both the Qo and Qi sites of the Pfbc1 complex, disrupting the transfer of electrons.
-
Dihydroorotate Dehydrogenase (PfDHODH): this compound is also proposed to target the quinone binding site of PfDHODH, an enzyme essential for pyrimidine biosynthesis.
By targeting multiple sites, this compound disrupts mitochondrial function and vital metabolic pathways in the parasite. This multi-target approach is a promising strategy to overcome the development of drug resistance.
Data Presentation
The in vitro efficacy of this compound against the chloroquine-sensitive 3D7 strain of P. falciparum has been quantified to determine its half-maximal effective concentration (EC50).
| Compound | P. falciparum Strain | EC50 (nM)[1] |
| This compound | 3D7 | 120 ± 12 |
Mandatory Visualizations
Caption: Multi-target inhibition of P. falciparum mitochondrial respiratory chain by this compound.
References
Application Notes and Protocols: Cytotoxicity Assay for RYL-552
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for determining the cytotoxic effects of the novel compound RYL-552 on cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][2] This assay measures the metabolic activity of cells, which is indicative of their viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[1][4] This protocol is designed to be a starting point for the initial cytotoxic screening of this compound and can be adapted for various adherent or suspension cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.982 | 0.061 | 78.3 |
| 5 | 0.631 | 0.045 | 50.3 |
| 10 | 0.315 | 0.028 | 25.1 |
| 25 | 0.158 | 0.019 | 12.6 |
| 50 | 0.079 | 0.011 | 6.3 |
| 100 | 0.042 | 0.008 | 3.3 |
Summary of Results: this compound exhibits a dose-dependent cytotoxic effect on the A549 cell line. The half-maximal inhibitory concentration (IC50) is calculated to be approximately 5 µM.
Experimental Protocols
MTT Assay Protocol for Adherent Cells (e.g., A549)
This protocol details the steps for assessing the cytotoxicity of this compound using the MTT assay on an adherent cell line.
Materials:
-
This compound compound
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)[3][5]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate overnight to allow the cells to attach.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).
-
Incubate the plate for 24 to 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[1][5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1][5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: A generalized intrinsic apoptosis pathway potentially activated by a cytotoxic compound.
Experimental Workflow
Caption: Workflow diagram for the MTT-based cytotoxicity assay of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the IC50 of RYL-552 against Plasmodium falciparum
For: Researchers, scientists, and drug development professionals.
Subject: Standardized protocol for the determination of the 50% inhibitory concentration (IC50) of RYL-552 against the asexual blood stages of Plasmodium falciparum using a SYBR Green I-based fluorescence assay.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of novel antimalarial agents to combat the spread of drug resistance. This compound is a promising antimalarial compound that has been investigated for its inhibitory effects on P. falciparum. Initially identified as a putative inhibitor of the P. falciparum type II NADH:quinone oxidoreductase (PfNDH2), recent studies suggest a more complex mechanism of action. Evidence indicates that resistance to this compound is associated with mutations in the cytochrome b gene (pfcytb), pointing towards the cytochrome bc1 complex as a potential primary target. This highlights the importance of robust and standardized methods for quantifying the in vitro efficacy of such compounds.
This document provides a detailed protocol for determining the IC50 value of this compound against P. falciparum using the widely adopted SYBR Green I-based fluorescence assay. This method offers a sensitive, high-throughput, and cost-effective alternative to traditional microscopic or radioisotope-based assays for assessing parasite viability.
Principle of the Assay
The SYBR Green I-based assay relies on the intercalating dye SYBR Green I, which exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In the context of an in vitro P. falciparum culture, the amount of parasite DNA serves as a proxy for the number of viable parasites. In this assay, parasitized red blood cells are incubated with serial dilutions of this compound for a full asexual lifecycle (typically 48-72 hours). Following incubation, the red blood cells are lysed, and SYBR Green I is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, allowing for the quantification of parasite growth inhibition at different drug concentrations. The IC50 value, the concentration of this compound that inhibits parasite growth by 50%, can then be calculated by fitting the dose-response data to a sigmoidal curve.
Proposed Mechanism of Action of this compound
While initially investigated as a PfNDH2 inhibitor, current evidence suggests that this compound's primary antimalarial activity may stem from its interaction with the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain. This complex plays a crucial role in ATP synthesis. Inhibition of this pathway disrupts the parasite's energy metabolism, leading to its death.
Application Notes and Protocols for High-Throughput Screening of Antimalarials Using RYL-552 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a promising target for therapeutic intervention due to significant differences from its human counterpart. RYL-552 is a potent, multi-stage antimalarial compound that inhibits the P. falciparum mETC at multiple points, making it an excellent tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying new mitochondrial inhibitors.
This compound exerts its antimalarial activity through a dual-targeting mechanism, inhibiting both the type II NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex (at both the Q_o_ and Q_i_ sites).[1][2] This multi-target profile is advantageous in overcoming potential resistance mechanisms. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to identify novel antimalarial compounds targeting the parasite's mitochondrial function, using this compound as a reference inhibitor.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against P. falciparum Strains
| P. falciparum Strain | EC50 (nM) | Resistance Profile | Reference |
| 3D7 | 1.4 ± 0.2 | Drug-sensitive | [1] |
| Dd2 | 1.2 ± 0.1 | Chloroquine-resistant, Pyrimethamine-resistant | [1] |
| K1 | 1.5 ± 0.3 | Chloroquine-resistant, Pyrimethamine-resistant | [1] |
| Atovaquone-resistant (Y268S) | Sensitive (EC50 not specified) | Atovaquone-resistant | [1] |
Table 2: Representative HTS Assay Performance Metrics
| Parameter | Biochemical Assay (PfNDH2 Inhibition) | Cell-Based Assay (SYBR Green I) | Reference |
| Z'-factor | ≥ 0.7 | 0.73 - 0.95 | [3][4] |
| Signal-to-Background (S/B) Ratio | > 5 | > 10 | [3][5] |
| Hit Rate | ~0.29% | 0.1 - 1% | [3] |
| Screening Concentration | 10 µM | 1-10 µM | [3][5] |
Signaling Pathway
The mitochondrial electron transport chain of P. falciparum is a critical pathway for ATP synthesis and pyrimidine biosynthesis. This compound disrupts this pathway by inhibiting PfNDH2 and the cytochrome bc1 complex, leading to parasite death.
Caption: this compound inhibits the P. falciparum mETC.
Experimental Protocols
Biochemical HTS Assay: PfNDH2 Inhibition
This protocol describes a miniaturized spectrophotometric assay to screen for inhibitors of recombinant PfNDH2.[3][6]
a. Reagents and Materials
-
Recombinant PfNDH2 enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Decylubiquinone (DBQ)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
HEPES buffer (pH 7.5)
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (dissolved in DMSO)
-
This compound (positive control)
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer
b. Assay Buffer Preparation
-
50 mM HEPES, pH 7.5
-
0.1% (w/v) BSA
-
0.05% (v/v) Triton X-100
c. Experimental Workflow
Caption: Workflow for the PfNDH2 biochemical HTS assay.
d. Detailed Procedure
-
Compound Plating: Dispense 50 nL of test compounds, this compound (e.g., final concentration of 1 µM), and DMSO into separate wells of a 384-well plate.
-
Enzyme Addition: Prepare an enzyme mix containing PfNDH2 and DBQ in assay buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of NADH solution (final concentration ~100 µM) to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over 5-10 minutes (kinetic read) or read the absorbance at a fixed time point (endpoint read).
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Determine the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[7]
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Cell-Based HTS Assay: P. falciparum Growth Inhibition (SYBR Green I)
This protocol describes a widely used, robust, and cost-effective cell-based assay to screen for inhibitors of P. falciparum proliferation using SYBR Green I, a DNA-intercalating dye.[4][8][9]
a. Reagents and Materials
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye (10,000x concentrate)
-
Test compounds (dissolved in DMSO)
-
This compound (positive control)
-
Artemisinin (positive control)
-
Uninfected erythrocytes (negative control)
-
384-well, black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
-
Humidified incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
b. Experimental Workflow
Caption: Workflow for the P. falciparum growth inhibition HTS assay.
d. Detailed Procedure
-
Compound Plating: Dispense 100 nL of test compounds and controls into a 384-well plate.
-
Parasite Plating: Prepare a synchronized ring-stage P. falciparum culture at 1% parasitemia and 2% hematocrit in complete medium. Dispense 40 µL of this culture into each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a modular incubator chamber with the appropriate gas mixture. This period allows for one full cycle of parasite replication.
-
Lysis and Staining: Prepare the lysis buffer containing SYBR Green I at a 2x final concentration. Add 40 µL of this buffer to each well.
-
Final Incubation: Seal the plates and incubate at room temperature for 1 hour in the dark to allow for cell lysis and DNA staining.
-
Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound relative to the DMSO (0% inhibition) and this compound/Artemisinin (100% inhibition) controls.
-
Determine the Z'-factor for each plate.
-
Select hits based on a predefined inhibition threshold (e.g., >80% inhibition).
-
Hit Confirmation and Follow-up
Compounds identified as hits in the primary screen should be subjected to a confirmation and prioritization cascade:
-
Re-testing: Confirm the activity of hit compounds in the primary assay.
-
Dose-Response Curves: Determine the EC50 values of confirmed hits.
-
Cytotoxicity Assay: Evaluate the cytotoxicity of hits against a mammalian cell line (e.g., HepG2, HEK293) to determine a selectivity index (SI = Cytotoxicity EC50 / Antimalarial EC50).
-
Orthogonal Assays: For hits from the biochemical screen, confirm activity in the cell-based assay. For hits from the cell-based screen, deconvolution studies can be performed to identify the molecular target (e.g., oxygen consumption assays to confirm mitochondrial inhibition).[10]
-
Structure-Activity Relationship (SAR) Studies: Procure or synthesize analogs of promising hits to explore SAR.
By utilizing these detailed protocols and using this compound as a benchmark, researchers can effectively screen large compound libraries to identify and validate novel antimalarial candidates targeting the essential mitochondrial functions of P. falciparum.
References
- 1. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel drug for uncomplicated malaria: targeted high throughput screening (HTS) against the type II NADH:ubiquinone oxidoreductase (PfNdh2) of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Antimalarial Chemotypes via Chemoinformatic Compound Selection Methods for a High-Throughput Screening Program against the Novel Malarial Target, PfNDH2: Increasing Hit Rate via Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. Functional screening of selective mitochondrial inhibitors of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RYL-552 in the Study of Parasite Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
RYL-552 is a potent small molecule inhibitor targeting the mitochondrial function of parasites, particularly the malaria parasite Plasmodium falciparum. It exhibits a dual-target mechanism, inhibiting both the type II NADH:ubiquinone oxidoreductase (NDH2) and the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mETC). This unique mode of action makes this compound a valuable tool for dissecting the roles of these key enzymatic complexes in parasite physiology and a promising lead compound for antimalarial drug development. These application notes provide detailed protocols for utilizing this compound to investigate its effects on parasite mitochondrial function.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs against Plasmodium falciparum
| Compound | Target(s) | IC50 (nM) against P. falciparum (3D7 strain) | Cytotoxicity (CC50) against Huh7.5.1 cells (µM) | Reference |
| This compound | PfNDH2, Complex III | 3.73 (PfNDH2 enzyme inhibition) | > 10 | [1] |
| RYL-552S | PfNDH2 | Not specified | > 10 | [1] |
| CK-2-68 | PfNDH2, Complex III | 16 (PfNDH2 enzyme inhibition) | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound in a Plasmodium Murine Model *
| Compound | Dosing (mg/kg) | Parasitemia Clearance | Reference |
| This compound | 10 - 90 | Effective clearance | Not specified in snippets |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound dual-inhibition of PfNDH2 and Complex III in the mETC.
Experimental Workflow: Assessing Mitochondrial Function
Caption: Workflow for evaluating this compound's effect on parasite mitochondria.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
This protocol is adapted from methods used to assess mitochondrial membrane potential in P. falciparum[3][4][5]. Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
P. falciparum culture (synchronized to the desired stage, e.g., trophozoites)
-
This compound stock solution (in DMSO)
-
Rhodamine 123 (stock solution in ethanol or DMSO)
-
Complete RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Parasite Preparation:
-
Culture P. falciparum to the desired parasitemia and synchronize to the trophozoite stage.
-
Wash the infected red blood cells (iRBCs) twice with warm, incomplete RPMI 1640 medium.
-
Resuspend the iRBCs in complete RPMI 1640 medium to a 2% hematocrit.
-
-
Drug Treatment:
-
Aliquot the parasite suspension into a multi-well plate.
-
Add this compound to the desired final concentrations (e.g., 1x, 5x, 10x IC50). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP).
-
Incubate the plate at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂) for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Rhodamine 123 Staining:
-
Following drug incubation, add Rhodamine 123 to each well to a final concentration of 1 µg/mL[4].
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing and Analysis:
-
Gently wash the cells twice with warm PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
For fluorescence microscopy: Mount a drop of the cell suspension on a slide with a coverslip and observe under a fluorescence microscope using the appropriate filter set for Rhodamine 123 (excitation ~488 nm, emission ~525 nm).
-
For flow cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Gate on the iRBC population and measure the fluorescence intensity in the appropriate channel.
-
-
Data Analysis:
-
For microscopy, qualitatively assess the fluorescence intensity in the parasite mitochondria.
-
For flow cytometry, quantify the mean fluorescence intensity (MFI) of the Rhodamine 123 signal. A decrease in MFI in this compound-treated samples compared to the vehicle control indicates a loss of ΔΨm.
-
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XFe96 Analyzer
This protocol is based on established methods for measuring OCR in permeabilized P. falciparum parasites[6][7][8][9].
Materials:
-
P. falciparum culture (synchronized to late trophozoite/early schizont stage)
-
This compound stock solution (in DMSO)
-
Seahorse XFe96 Extracellular Flux Analyzer and associated consumables (cartridge, plates)
-
Cell-Tak solution for coating plates
-
Mitochondria Assay Solution (MAS) buffer
-
Substrates (e.g., malate, succinate) and inhibitors (e.g., antimycin A, atovaquone) for the Seahorse assay
-
Saponin for permeabilization
Procedure:
-
Plate Preparation:
-
Coat the wells of a Seahorse XFe96 plate with Cell-Tak according to the manufacturer's instructions to ensure parasite adhesion.
-
-
Parasite Preparation:
-
Harvest synchronized late-stage parasites and purify them from uninfected RBCs using magnetic-activated cell sorting (MACS) or another suitable method.
-
Permeabilize the host RBC membrane by treating with saponin to release the parasites.
-
Wash the freed parasites with MAS buffer and resuspend to a concentration of approximately 5 x 10⁷ parasites/mL.
-
-
Seahorse Assay Setup:
-
Seed approximately 5 x 10⁶ parasites per well in the coated Seahorse plate.
-
Prepare the Seahorse XF cartridge by hydrating the sensor probes and loading the injection ports with the desired compounds:
-
Port A: this compound at various concentrations (or vehicle control).
-
Port B: A mitochondrial substrate (e.g., malate or succinate) to stimulate respiration.
-
Port C: A known inhibitor of Complex III (e.g., antimycin A or atovaquone) as a control.
-
Port D: An inhibitor of Complex IV (e.g., sodium azide) to measure non-mitochondrial oxygen consumption.
-
-
-
OCR Measurement:
-
Place the cell plate in the Seahorse XFe96 analyzer and run a pre-programmed assay protocol.
-
The protocol should include baseline OCR measurements, followed by sequential injections from the ports and subsequent OCR measurements after each injection.
-
-
Data Analysis:
-
The Seahorse software will calculate the OCR in pmol O₂/min.
-
Analyze the change in OCR after the injection of this compound compared to the baseline and the vehicle control. A significant decrease in OCR indicates inhibition of the mETC.
-
The responses to subsequent injections of substrates and known inhibitors can help to further pinpoint the site of inhibition.
-
Protocol 3: PfNDH2 Enzymatic Assay
This is a generalized protocol for a spectrophotometric assay to measure the NADH:ubiquinone oxidoreductase activity of PfNDH2.
Materials:
-
Purified recombinant PfNDH2 enzyme
-
NADH
-
Decylubiquinone (dQ) or other suitable ubiquinone analog
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salts)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, NADH, and dQ in a microplate or cuvette.
-
Add this compound at a range of concentrations to different wells/cuvettes. Include a vehicle control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified PfNDH2 enzyme to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 4: Cytochrome bc1 Complex (Complex III) Enzymatic Assay
This protocol measures the ubiquinol-cytochrome c reductase activity of Complex III.
Materials:
-
Mitochondrial fractions isolated from P. falciparum or a model system expressing PfComplex III (e.g., yeast)[10][11][12].
-
Reduced decylubiquinone (dQH₂)
-
Oxidized cytochrome c
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c.
-
Add the mitochondrial fraction.
-
Add this compound at various concentrations, including a vehicle control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding dQH₂.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the initial reaction rate.
-
Determine the IC50 value for this compound by plotting the reaction rate against the inhibitor concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The mitochondrion of Plasmodium falciparum visualized by rhodamine 123 fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane potential of Plasmodium falciparum gametocytes monitored with rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Methodology for Bioenergetic Analysis of Plasmodium falciparum Reveals a Glucose-Regulated Metabolic Shift and Enables Mode of Action Analyses of Mitochondrial Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reconstructing the Qo Site of Plasmodium falciparum bc1 Complex in the Yeast Enzyme | PLOS One [journals.plos.org]
- 11. Reconstructing the Qo Site of Plasmodium falciparum bc 1 Complex in the Yeast Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for RYL-552 Efficacy Studies
Topic: Experimental Design for RYL-552 Efficacy Studies Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies for this compound, a novel investigational agent. The following protocols are established based on the hypothesized mechanism of this compound as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3] These studies are designed to assess the biological activity and therapeutic potential of this compound in both in vitro and in vivo cancer models. Adherence to these standardized protocols will ensure the generation of robust and reproducible data to support further clinical development.
In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assays
The initial evaluation of this compound's anti-cancer activity involves determining its effect on the viability and proliferation of cancer cell lines. A panel of cell lines with known PI3K/AKT/mTOR pathway activation status should be selected for these studies.
1.1.1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: After overnight incubation to ensure complete solubilization, measure the absorbance at 590 nm using a microplate reader.[4]
1.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[6] This assay is known for its high sensitivity and is suitable for high-throughput screening.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Data Presentation: In Vitro Cell Viability
The results from the cell viability assays should be summarized in a table to facilitate the comparison of this compound's potency across different cell lines.
| Cell Line | PI3K/AKT/mTOR Pathway Status | This compound IC50 (nM) |
| Cell Line A | PIK3CA Mutant | |
| Cell Line B | PTEN Null | |
| Cell Line C | Wild-Type | |
| Cell Line D | KRAS Mutant |
Target Engagement and Pathway Modulation: Western Blotting
To confirm that this compound inhibits the PI3K/AKT/mTOR pathway as hypothesized, Western blotting should be performed to assess the phosphorylation status of key downstream effector proteins.[8][9]
Protocol for Phospho-Protein Western Blotting:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[10][11] Milk should be avoided as it contains phosphoproteins that can increase background.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 Ribosomal Protein, total S6).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
-
Quantification: Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein levels.
Data Presentation: Western Blot Analysis
The quantitative data from the Western blot analysis should be presented in a tabular format.
| Protein Target | This compound Concentration | Fold Change in Phosphorylation (Normalized to Total Protein and Vehicle Control) |
| p-AKT (Ser473) | 10 nM | |
| 100 nM | ||
| 1 µM | ||
| p-S6 (Ser235/236) | 10 nM | |
| 100 nM | ||
| 1 µM |
In Vivo Efficacy Assessment
Xenograft Tumor Models
To evaluate the anti-tumor efficacy of this compound in a living organism, in vivo studies using xenograft mouse models are essential.[12] These models involve the implantation of human cancer cells into immunodeficient mice.[13]
Protocol for Subcutaneous Xenograft Model:
-
Cell Preparation: Culture the selected cancer cell line and harvest the cells during the logarithmic growth phase. Prepare a single-cell suspension in a suitable medium, often mixed with Matrigel to improve tumor take rate.[14]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[14][15]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15][16]
-
Drug Administration: Administer this compound and a vehicle control to the respective groups according to a defined dosing schedule and route of administration.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.[15]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and collect the tumors for further analysis.
Data Presentation: In Vivo Tumor Growth Inhibition
Summarize the key efficacy endpoints in a clear and concise table.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | N/A | ||
| This compound | Dose A | |||
| This compound | Dose B | |||
| This compound | Dose C |
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound action on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Overall experimental workflow for evaluating the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Troubleshooting & Optimization
RYL-552 Technical Support Center: Troubleshooting Solubility and Stability
For researchers, scientists, and drug development professionals working with the novel PfNDH2 inhibitor RYL-552, achieving consistent and reliable experimental results hinges on proper handling of the compound's solubility and stability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on data for the closely related compound RYL-552S, it is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For RYL-552S, a concentration of 100 mg/mL (225.50 mM) in DMSO is achievable. It is crucial to use a new, unopened bottle of hygroscopic DMSO to ensure maximal solubility, as absorbed water can significantly impact the solubility of hydrophobic compounds.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous experimental buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the Percentage of DMSO: While most cell-based assays can tolerate up to 0.5-1% DMSO, some cell lines may tolerate higher concentrations. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.
-
Use a Surfactant: Non-ionic detergents like Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is a good starting point.
-
Incorporate a Co-solvent: For in vivo or some in vitro applications, co-solvents like PEG300 can be used in the formulation to improve solubility.
Q3: How should I store my this compound stock solutions and what is their stability?
A3: Proper storage is critical to prevent degradation of this compound. Based on information for RYL-552S, the following storage conditions are recommended:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or at -20°C for up to 1 month.
Q4: Is there quantitative data on the solubility of this compound in common experimental buffers like PBS or Tris?
A4: Currently, there is no publicly available quantitative data on the specific solubility of this compound in common aqueous experimental buffers. This compound is a quinoline derivative and, like many compounds in this class, is expected to have low aqueous solubility. It is recommended to experimentally determine the kinetic solubility in your specific buffer system.
Data Summary: this compound and RYL-552S
| Property | This compound | RYL-552S |
| Target | P. falciparum NADH dehydrogenase 2 (PfNDH2) | P. falciparum NADH dehydrogenase 2 (PfNDH2) |
| Mechanism | Mitochondrial Electron Transport Chain (ETC) Inhibitor | Mitochondrial Electron Transport Chain (ETC) Inhibitor |
| Recommended Stock Solvent | DMSO (presumed) | DMSO |
| Known Stock Concentration | Not specified | 100 mg/mL (225.50 mM) |
| Storage (Powder) | -20°C | -20°C (3 years), 4°C (2 years) |
| Storage (in Solvent) | -80°C (presumed) | -80°C (6 months), -20°C (1 month) |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation in stock solution | - DMSO has absorbed water- Stock concentration is too high | - Use a fresh, unopened bottle of hygroscopic DMSO.- Gently warm the solution and sonicate. If precipitation persists, the concentration may be too high for long-term storage. |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound- Buffer pH or ionic strength is unfavorable | - Decrease the final concentration of this compound.- Increase the final DMSO concentration (check cell line tolerance).- Add a non-ionic surfactant (e.g., 0.01% Tween-80).- Test different buffer systems (e.g., Tris vs. HEPES). |
| Inconsistent experimental results | - Degradation of this compound in stock or working solutions- Incomplete solubilization | - Aliquot stock solutions to avoid freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the stock solution before preparing working dilutions. |
| Cell toxicity observed in vehicle control | - High concentration of DMSO | - Lower the final DMSO concentration in the assay to ≤0.5%.- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Hygroscopic dimethyl sulfoxide (DMSO), unopened bottle
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of fresh DMSO to the vial of this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete solubilization.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for a Cell-Based Assay with this compound
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., cell viability reagent, luciferase substrate)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound DMSO stock solution in culture medium. Note: To minimize precipitation, first dilute the DMSO stock into a small volume of medium, mixing thoroughly, and then perform subsequent dilutions. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired experimental duration.
-
Perform the assay readout according to the manufacturer's instructions for your specific assay (e.g., add cell viability reagent and measure fluorescence).
-
Analyze the data, normalizing the results to the vehicle control.
-
Visual Guides
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Troubleshooting inconsistent results in RYL-552 experiments
Welcome to the technical support center for RYL-552, a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Product Handling and Storage
Q1: How should I reconstitute and store this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium of choice immediately before use.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer or medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.5%, as higher concentrations can affect cell viability.
Experimental Design
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your system. A typical starting range for a dose-response curve would be from 1 nM to 10 µM.
Q4: How long should I incubate cells with this compound?
A4: The incubation time will depend on the specific cellular process you are investigating. For signaling pathway studies (e.g., phosphorylation of a downstream target), a shorter incubation time (e.g., 1-6 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) are typically required.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Issue: You are observing significant variability in the IC50 values for this compound in your cell viability assays (e.g., MTT, CellTiter-Glo®).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Ensure you are using cells within a consistent and low passage number range for all experiments.[1][2] |
| Inconsistent Cell Seeding Density | Uneven cell plating can lead to variability in results. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[3] |
| Variability in Reagent Incubation Time | The timing of reagent addition and signal detection is critical for luminescent or colorimetric assays. Use a multichannel pipette to add reagents to all wells simultaneously and adhere to a strict incubation and reading schedule. |
| Compound Precipitation | This compound may precipitate at higher concentrations in aqueous media. Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells. |
High Background Signal in Kinase Assays
Issue: You are observing a high background signal in your in vitro kinase assays, making it difficult to determine the true inhibitory effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autophosphorylation of the Kinase | Some kinases exhibit autophosphorylation, which can contribute to a high background signal.[4] To address this, optimize the enzyme concentration to find a balance between sufficient signal and minimal autophosphorylation. |
| Contaminating Kinase Activity | The recombinant kinase preparation may contain other active kinases. Ensure the purity of your kinase preparation using SDS-PAGE and consider using a more highly purified enzyme.[5] |
| Non-specific Binding to Assay Plates | Proteins and other assay components can non-specifically bind to the microplate surface. Use plates with a non-binding surface or block the plates with a suitable blocking agent (e.g., BSA) before starting the assay. |
| ATP Concentration | If using an ATP-based detection method, high concentrations of ATP can lead to a high background. Optimize the ATP concentration to be near the Km value for the kinase to ensure assay sensitivity.[4] |
Unexpected Western Blot Results
Issue: After treating cells with this compound, you do not observe the expected decrease in the phosphorylation of the downstream target of Kinase XYZ.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The timing of the peak phosphorylation event and its subsequent inhibition can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point to observe the effect of this compound. |
| Cell Line Specificity | The signaling pathway you are investigating may not be active or may be regulated differently in your chosen cell line. Confirm the expression and activity of Kinase XYZ and its downstream targets in your cell line. |
| Antibody Specificity and Quality | The primary antibody may not be specific for the phosphorylated target or may have lost its activity. Validate your antibody using positive and negative controls and ensure it has been stored correctly. |
| Inefficient Cell Lysis and Protein Extraction | Incomplete cell lysis can result in poor protein yield and degradation of phosphorylated proteins. Use an appropriate lysis buffer containing protease and phosphatase inhibitors and ensure complete cell disruption. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase solution, substrate solution, and this compound dilutions.
-
Reaction Setup: In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Kinase Addition: Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the ATP/substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection: Add 25 µL of the detection reagent (e.g., ADP-Glo™), incubate for 40 minutes, then add 50 µL of the kinase detection reagent and incubate for another 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address RYL-552 precipitation in cell culture media
Welcome to the technical support center for RYL-552. This resource is designed for researchers, scientists, and drug development professionals to help address and troubleshoot common issues related to the handling and application of this compound in a laboratory setting, with a primary focus on addressing compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1). TK1 is a critical upstream regulator of the Pro-Survival Pathway (PSP), which is frequently hyperactivated in various cancer types. By inhibiting TK1, this compound effectively downregulates PSP signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: My this compound precipitated immediately after I added the DMSO stock to my aqueous cell culture medium. What happened?
This is likely due to "solvent shock." this compound is highly soluble in organic solvents like DMSO but has limited aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution before it has a chance to disperse or bind to proteins in the serum.[1] To avoid this, try adding the culture medium to your compound stock solution dropwise while vortexing, rather than adding the stock directly to the bulk medium.[2]
Q3: I noticed a precipitate in my cell culture plate after 24 hours of incubation with this compound. What could be the cause?
Delayed precipitation can occur for several reasons:
-
Compound Instability: this compound may degrade over time in the culture medium, and its degradation products could be less soluble.
-
Interaction with Media Components: The compound might slowly interact with salts (e.g., calcium phosphate) or other components in the medium, forming insoluble complexes.[3][4]
-
Temperature and pH Shifts: Changes in temperature or pH during incubation can decrease the solubility of the compound.[3][5]
-
Evaporation: Media evaporation from the culture plate can increase the effective concentration of this compound beyond its solubility limit.[3][4][5]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced toxicity and its effects on cell physiology, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[6] Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (medium with the same percentage of DMSO but without this compound) to ensure the observed effects are from the compound and not the solvent.[7]
Q5: Can I prepare a stock solution of this compound in PBS or water?
This compound has very low solubility in aqueous buffers like PBS or water. It is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO.[8] For in vivo studies requiring aqueous formulations, specialized vehicles may be necessary.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and solving precipitation issues.
Visual Troubleshooting Workflow
The diagram below outlines the steps to take when you observe precipitation of this compound.
Data & Solubility Tables
Properly understanding the solubility of this compound is the first step in preventing precipitation. The following tables provide hypothetical solubility data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Max Solubility (mM) |
| DMSO | 25°C | 150 |
| Ethanol | 25°C | 25 |
| Methanol | 25°C | 10 |
| Water | 25°C | <0.01 |
| PBS (pH 7.4) | 25°C | <0.01 |
Table 2: Kinetic Solubility of this compound in Cell Culture Media (Measured 2 hours after dilution from a 50 mM DMSO stock)
| Medium | Serum % (FBS) | Max Soluble Conc. (µM) | Observations |
| DMEM | 10% | 75 | Clear Solution |
| DMEM | 5% | 40 | Micro-precipitates > 50 µM |
| DMEM | 0% | 15 | Precipitates > 20 µM |
| RPMI-1640 | 10% | 80 | Clear Solution |
| RPMI-1640 | 0% | 10 | Precipitates > 15 µM |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (MW: 482.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass: Mass = 0.050 mol/L * 0.001 L * 482.5 g/mol = 0.024125 g = 24.13 mg
-
Weighing: Carefully weigh out 24.13 mg of this compound powder into a sterile vial. To minimize static, use an anti-static weigh boat or dish.
-
Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.[8] Ensure the solution is completely clear with no visible particulates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.[3][5]
Protocol 2: Aqueous Solubility Assessment in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Signaling Pathway Context
This compound is an inhibitor of TK1, a key enzyme in the Pro-Survival Pathway (PSP). Understanding this context is vital for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Mitigating off-target effects of RYL-552 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RYL-552 in cellular assays. The focus is on identifying and mitigating potential off-target effects, particularly concerning host cell mitochondrial function, to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antimalarial agent that targets the mitochondrial electron transport chain (ETC) of Plasmodium falciparum. Its primary on-target effects are the inhibition of the parasite's NADH dehydrogenase 2 (PfNDH2) and the cytochrome bc1 complex (Complex III). This disruption of the ETC leads to a collapse of the mitochondrial membrane potential and subsequent parasite death.
Q2: What are the potential off-target effects of this compound in human cells?
Given that the mitochondrial ETC is a conserved pathway, this compound has the potential to interact with the host cell's mitochondria. While this compound is designed for selectivity towards the parasite's ETC components, high concentrations or specific cell type sensitivities may lead to off-target inhibition of the human mitochondrial complexes. This can result in mitochondrial dysfunction, cytotoxicity, and confounding experimental results. There is also evidence of weak inhibition of human dihydroorotate dehydrogenase (HsDHODH).
Q3: What is the known cytotoxicity of this compound against human cell lines?
Published data indicates that this compound has a cytotoxic concentration (CC50) of >10 μM in the human liver cell line Huh7.5.1.[1][2] However, cytotoxicity can be cell-type dependent and should be empirically determined in the cell line used for your experiments.
Q4: How can I distinguish between on-target anti-parasitic effects and off-target host cell toxicity?
A key strategy is to run parallel assays with uninfected host cells. By treating both infected and uninfected cells with a dilution series of this compound, you can determine the concentration at which host cell viability is affected. This allows for the establishment of a therapeutic window where the compound is active against the parasite with minimal impact on the host cell. Additionally, employing assays that specifically measure host cell mitochondrial function can help to identify off-target effects.
Troubleshooting Guide
Problem 1: I am observing significant host cell death in my assay, even at concentrations expected to be non-toxic.
-
Possible Cause: The specific cell line you are using may be more sensitive to mitochondrial inhibition by this compound. Cells that are highly reliant on oxidative phosphorylation for energy production may be more susceptible.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve of this compound on your uninfected host cell line to accurately determine the CC50.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-10 to assess mitochondrial membrane potential in uninfected host cells treated with this compound. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial toxicity.[3]
-
ATP Production Assay: Measure intracellular ATP levels in treated and untreated host cells. A significant drop in ATP levels in the this compound treated cells suggests impaired mitochondrial function.[4]
-
Consider a "Glu/Gal" Assay: Culture your host cells in media containing galactose instead of glucose. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production. Increased sensitivity to this compound in galactose media is a strong indicator of mitochondrial toxicity.[3]
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Subtle off-target effects on host cell mitochondria could be influencing the assay readout, leading to variability. This can be particularly problematic in assays that rely on host cell metabolism or viability as an indirect measure of parasite growth.
-
Troubleshooting Steps:
-
Oxygen Consumption Rate (OCR) Analysis: Use a Seahorse XF Analyzer or similar technology to measure the OCR of uninfected host cells treated with this compound. A decrease in basal or maximal respiration would indicate a direct impact on the ETC.[4]
-
Reactive Oxygen Species (ROS) Measurement: Mitochondrial inhibition can lead to the production of ROS. Use a fluorescent probe to measure ROS levels in host cells. An increase in ROS can lead to cellular stress and affect assay results.
-
Control Compound: Include a well-characterized mitochondrial inhibitor with a known mechanism of action (e.g., rotenone for Complex I, antimycin A for Complex III) as a positive control to validate your mitochondrial function assays.
-
Problem 3: The observed phenotype in my parasite-infected cells does not seem to align with the expected mechanism of action of this compound.
-
Possible Cause: The observed phenotype may be a combination of on-target effects on the parasite and off-target effects on the host cell. For example, host cell stress due to mitochondrial dysfunction can indirectly impact parasite viability.
-
Troubleshooting Steps:
-
Host Cell Mitochondrial Rescue: Attempt to rescue the host cells from the effects of this compound by supplementing the culture medium with cell-permeable metabolites that can bypass the inhibited steps in the ETC, such as pyruvate or succinate. If the phenotype is partially reversed, it suggests a significant contribution from host cell off-target effects.
-
Isolate Parasites: If feasible for your experimental setup, isolate the parasites from the host cells after treatment with this compound and assess their viability directly. This can help to decouple the direct effect on the parasite from the indirect effects mediated by the host cell.
-
Quantitative Data Summary
| Compound | Target/Cell Line | IC50 / CC50 | Reference |
| This compound | P. falciparum NDH2 | 3.73 nM | [3] |
| This compound | Human DHODH (HsDHODH) | ~3.0 mmol/L (weak inhibition) | [3] |
| This compound | Huh7.5.1 (human liver cell line) | > 10 µM | [1][2] |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assay using JC-10
-
Cell Plating: Seed host cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired time period (e.g., 24-48 hours). Include a vehicle-only control.
-
JC-10 Staining: Prepare a 1X solution of JC-10 dye in assay buffer. Remove the culture medium from the wells and add the JC-10 staining solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Read the fluorescence of the JC-10 aggregates (red) at Ex/Em = 540/590 nm and the JC-10 monomers (green) at Ex/Em = 490/525 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Oxygen Consumption Rate (OCR) Measurement
-
Cell Plating: Seed host cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Compound Treatment: Treat the cells with this compound at various concentrations for the desired duration.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge of the Seahorse XF Analyzer with calibrant at 37°C in a non-CO2 incubator.
-
Assay Execution: Replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose. Place the cell plate in the Seahorse XF Analyzer.
-
Data Acquisition: Follow the manufacturer's instructions to perform a mitochondrial stress test. This typically involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Mechanism of action of this compound, highlighting on-target and potential off-target effects.
References
Technical Support Center: RYL-552-Based Antimalarial Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RYL-552 in antimalarial screening assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent parasite density | Ensure a homogenous parasite suspension before dispensing into assay plates. Gently swirl the culture flask between pipetting. |
| Compound precipitation | Visually inspect assay plates for any precipitate. If observed, refer to the "Compound Solubility Issues" FAQ. Consider a pre-screen for solubility. |
| Edge effects in microplates | To minimize evaporation, incubate plates in a humidified chamber. Avoid using the outermost wells for experimental data. |
| Pipetting errors | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. |
Issue 2: Higher than expected IC50 value for this compound control.
| Potential Cause | Recommended Solution |
| Degraded this compound stock | Prepare fresh stock solutions of this compound from a reliable source. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Resistant parasite strain | Confirm the identity and drug-sensitivity profile of the P. falciparum strain being used. This compound has shown activity against various drug-resistant strains, but significant resistance could alter IC50 values. |
| High parasite inoculum | Standardize the initial parasitemia for all assays. A higher parasite density may require a higher concentration of the compound for effective inhibition. |
| Suboptimal incubation time | The standard incubation period for this compound is 72 hours. Shorter incubation times may not be sufficient to observe the full effect of the compound. |
Issue 3: High background signal or low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contamination | Regularly check cultures for bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Assay reagent issues | Ensure all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents for each experiment. |
| Autofluorescence of test compounds | If using a fluorescence-based readout, pre-screen compounds for intrinsic fluorescence at the assay wavelengths. |
| Insufficient cell lysis (for DNA/LDH-based assays) | Optimize the lysis step to ensure complete release of parasite contents. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), a key enzyme in the parasite's mitochondrial respiratory chain.[1] It has also been shown to have the potential to bind to multiple sites within the respiratory chain, including the Qo and Qi sites of cytochrome bc1 (complex III) and dihydroorotate dehydrogenase (PfDHODH), suggesting a multi-targeting mechanism.[1][2]
Q2: Which P. falciparum strains are suitable for this compound screening?
The 3D7 strain is commonly used for initial screening of this compound and its analogs.[3] However, it is recommended to also test against a panel of drug-resistant strains to evaluate the compound's efficacy against different genetic backgrounds.
Experimental Protocol
Q3: What is a standard protocol for an in vitro this compound antimalarial assay?
A typical protocol involves the following steps:
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[3] Maintain the culture at a low hematocrit (e.g., 2-5%).[4][5][6][7]
-
Assay Preparation: Synchronize the parasite culture to the ring stage.[4][6][7] Prepare serial dilutions of this compound and test compounds in culture medium.
-
Incubation: Add the synchronized parasite culture to 96- or 384-well plates containing the compounds. Incubate the plates for 72 hours under the same culture conditions.[3]
-
Readout: Determine parasite viability using a suitable method, such as SYBR Green I-based fluorescence assay, LDH assay, or microscopy (Giemsa staining).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Q4: How should I prepare and store this compound?
This compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[8][9] This stock should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[10] For assays, the stock solution is further diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.[11]
Troubleshooting & Pitfalls
Q5: My results show that this compound is also toxic to human cells. How can I assess its selectivity?
It is crucial to perform cytotoxicity assays on a mammalian cell line (e.g., HepG2, HEK293T) in parallel with your antimalarial assays.[8][12][13] The selectivity index (SI) can then be calculated as the ratio of the cytotoxic concentration in the mammalian cell line (CC50) to the inhibitory concentration against the parasite (IC50). A higher SI value indicates greater selectivity for the parasite.
Q6: I am observing a high rate of false positives in my high-throughput screen. What could be the cause?
False positives in antimalarial HTS can arise from several factors:
-
Compound autofluorescence or color interference: This is particularly problematic for fluorescence- or colorimetric-based assays.[14]
-
Compound precipitation: Insoluble compounds can interfere with optical readouts.[1][10][11][15][16]
-
Cytotoxicity: Compounds that are broadly cytotoxic will appear active against the parasite but will not be viable drug candidates.
-
Assay artifacts: Some compounds may inhibit the reporter enzyme (e.g., luciferase, LDH) directly rather than the parasite.
To mitigate this, it is essential to include secondary and counter-screening assays to validate hits.
Q7: How can I address issues with compound solubility?
Poor compound solubility is a common challenge in drug discovery.[1][10][11][15][16] Strategies to address this include:
-
Solvent Choice: Use DMSO as the primary solvent for stock solutions.
-
Final Concentration: Keep the final assay concentration of the compound below its solubility limit in the aqueous culture medium.
-
Formulation: For in vivo studies, formulation strategies such as using co-solvents or creating a salt form may be necessary. An analog of this compound, RYL-581, was noted to have improved solubility.
-
Early Assessment: Perform early kinetic or thermodynamic solubility assays to identify potential issues.
Visualizations
Signaling Pathway
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iddo.org [iddo.org]
- 6. malariaresearch.eu [malariaresearch.eu]
- 7. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ziath.com [ziath.com]
Validation & Comparative
RYL-552: A Multi-Targeting Antimalarial with Efficacy Against Drug-Resistant Plasmodium
In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel therapeutics with unique mechanisms of action. RYL-552 is a promising antimalarial compound that exhibits a multi-target profile, primarily inhibiting the parasite's mitochondrial respiratory chain. This guide provides a comparative analysis of this compound's performance, particularly against drug-resistant parasite strains, supported by available experimental data.
Mechanism of Action: A Multi-pronged Attack on the Parasite's Powerhouse
This compound disrupts the essential process of cellular respiration in Plasmodium falciparum by inhibiting multiple components of the mitochondrial electron transport chain (mETC). Its primary targets include:
-
Type II NADH:quinone oxidoreductase (PfNDH2): this compound acts as a non-competitive inhibitor of PfNDH2, an enzyme crucial for regenerating ubiquinone and feeding electrons into the mETC.[1]
-
Cytochrome bc1 complex (Complex III): The compound also binds to the Qo (quinone oxidation) and Qi (quinone reduction) sites of Complex III, further disrupting the electron flow and collapsing the mitochondrial membrane potential.[1]
-
Dihydroorotate dehydrogenase (DHODH): There is also evidence to suggest that this compound has potential activity against PfDHODH, an enzyme essential for pyrimidine biosynthesis.[1]
This multi-targeting mechanism is a significant advantage, as it may reduce the likelihood of the parasite developing resistance.
Validation Against Drug-Resistant Plasmodium Strains
A critical aspect of any new antimalarial candidate is its efficacy against parasites that have developed resistance to existing drugs. While comprehensive data for this compound against a wide panel of resistant strains is still emerging, its activity against atovaquone-resistant parasites has been investigated.
Atovaquone, a widely used antimalarial, targets the Qo site of the cytochrome b subunit within Complex III. Resistance to atovaquone is commonly associated with a single point mutation, Y268S, in the cytochrome b gene.[2][3] Encouragingly, the atovaquone-resistant P. falciparum mutant strain carrying the Y268S mutation remains sensitive to this compound.[4]
The structural and binding differences between this compound and atovaquone at the Qo site explain this retained activity. In the Y268S mutant, this compound can insert deeper into the binding pocket and form new interactions, including a cation-π interaction with K272 and a hydrogen bond with I258. In contrast, the chemical structure of atovaquone creates steric hindrance in the mutated binding site, preventing effective binding.[4]
Comparative Performance Data
The following tables summarize the in vitro activity (EC50/IC50 values) of this compound and other common antimalarial drugs against various drug-sensitive and drug-resistant P. falciparum strains. It is important to note that the data for this compound against resistant strains other than the atovaquone-resistant mutant are not yet widely published. The presented data for comparator drugs is compiled from various sources and serves as a benchmark for their known resistance profiles.
Table 1: In Vitro Activity of this compound and its Optimized Analog, RYL-581, against Drug-Sensitive P. falciparum
| Compound | P. falciparum Strain | EC50 (nM) |
| This compound | 3D7 | Similar to previous reports[4] |
| RYL-581 | 3D7 | 0.056[1] |
Note: The 3D7 strain is sensitive to most antimalarial drugs.
Table 2: Comparative In Vitro Activity of Standard Antimalarials against Drug-Resistant P. falciparum Strains
| Drug | Strain | Resistance Profile | IC50 / EC50 (nM) | Reference |
| Chloroquine | 3D7 | Sensitive | ~10-20 | [Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment (2016)] |
| Dd2 | Chloroquine-Resistant | ~125-175 | [Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment (2016)] | |
| K1 | Chloroquine-Resistant | - | ||
| W2 | Chloroquine-Resistant | - | ||
| Atovaquone | 3D7 | Sensitive | ~1 | [Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression (2012)] |
| Y268S mutant | Atovaquone-Resistant | >1000 | [Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression (2012)] | |
| Artemisinin | 3D7 | Sensitive | ~2-10 | [In Vitro Interactions of Artemisinin with Atovaquone, Quinine, and Mefloquine against Plasmodium falciparum (2000)] |
| K13 mutants | Artemisinin-Resistant | Increased survival in ring-stage survival assays |
Experimental Protocols
The in vitro activity of antimalarial compounds is typically determined using a standardized drug susceptibility assay. The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method.[5][6][7][8]
SYBR Green I-Based In Vitro Antimalarial Drug Susceptibility Assay
1. Parasite Culture:
-
P. falciparum strains are cultured in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax I or human serum.
-
Parasite cultures are synchronized at the ring stage using methods such as sorbitol treatment.
2. Drug Plate Preparation:
-
A serial dilution of the test compounds (e.g., this compound) and reference drugs is prepared in 96-well microtiter plates.
-
Control wells containing no drug are included.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of ~0.5% and a hematocrit of ~2%.
-
The parasite suspension is added to the drug-containing and control wells of the 96-well plates.
-
Plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
5. Data Acquisition and Analysis:
-
The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence signal is proportional to the amount of parasite DNA, which reflects parasite growth.
-
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound on the Plasmodium mETC.
Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.
References
- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 2. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical atovaquone-proguanil resistance of Plasmodium falciparum associated with cytochrome b codon 268 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of RYL-552 and Atovaquone for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent antimalarial compounds, RYL-552 and atovaquone. The information presented is collated from preclinical research and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
This compound and atovaquone are both inhibitors of the Plasmodium falciparum mitochondrial electron transport chain (mETC), a critical pathway for parasite survival. However, they exhibit distinct primary mechanisms of action, with this compound targeting NADH:ubiquinone oxidoreductase (PfNDH2) and atovaquone inhibiting the cytochrome bc1 complex (Complex III). This fundamental difference in their molecular targets leads to variations in their activity against drug-resistant parasite strains and presents opportunities for novel therapeutic strategies, including combination therapies. This guide outlines their respective mechanisms, presents comparative in vitro and in vivo efficacy data, and details the experimental protocols used to generate this data.
Mechanism of Action
This compound: The primary target of this compound is Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a type II NADH:ubiquinone oxidoreductase.[1] Unlike the multi-subunit Complex I found in mammalian mitochondria, PfNDH2 is a single polypeptide, making it a selective target. This compound acts as an allosteric inhibitor, binding to a site distinct from the NADH or ubiquinone substrate-binding sites.[1] This binding induces a conformational change that inhibits enzyme activity. Interestingly, some research suggests that this compound may also possess a secondary activity against the cytochrome bc1 complex, indicating a potential dual-targeting mechanism.[2]
Atovaquone: Atovaquone is a well-established antimalarial drug that selectively targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[3][4] It acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of cytochrome b, a key subunit of the complex.[4] By binding to this site, atovaquone blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of pyrimidine biosynthesis, which is essential for DNA replication.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the in vitro efficacy of these antimalarial compounds.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and atovaquone against various strains of P. falciparum and P. berghei.
Table 1: In Vitro Efficacy (IC50) Against P. falciparum Strains
| Compound | Strain | Resistance Profile | IC50 (nM) | Reference |
| This compound | Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 3.6 ± 0.4 | [1] |
| GB4 | Chloroquine-resistant, Pyrimethamine-resistant | 4.1 ± 0.5 | [1] | |
| Atovaquone | L-3 | Chloroquine-susceptible | 0.978 | [3] |
| L-16 | Chloroquine-susceptible | 0.680 | [3] | |
| FCM 29 | Multidrug-resistant | 1.76 | [3] | |
| Thai Isolates (mean) | Multidrug-resistant | 3.4 ± 1.6 | [5][6] |
Table 2: In Vivo Efficacy in P. berghei Infected Mouse Model
| Compound | Dosing (mg/kg/day, oral) | Treatment Duration (days) | Efficacy (% Parasitemia Reduction on Day 3) | Reference |
| This compound | 30 | 3 | ~100% | [1] |
| Atovaquone | Not specified in directly comparable study | - | Protected for one day (oral dose) | [7] |
Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental design across studies. The data for atovaquone is from a study focused on long-acting formulations and may not represent standard efficacy testing protocols.
Experimental Protocols
PfNDH2 Inhibition Assay (for this compound)
This assay measures the enzymatic activity of PfNDH2 by monitoring the reduction of ubiquinone coupled to the oxidation of NADH.
-
Membrane Preparation: Isolate P. falciparum mitochondria containing PfNDH2.
-
Reaction Mixture: Prepare a reaction mixture in a 384-well plate containing:
-
200 µM NADH
-
10 mM KCN (to inhibit Complex IV)
-
1 µ g/well of mitochondrial membrane preparation
-
20 µM Decylubiquinone (dQ) as the electron acceptor
-
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Initiation and Measurement: Initiate the reaction by adding dQ. Measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over a set time period (e.g., 1 minute).
-
Data Analysis: Calculate the percent inhibition of PfNDH2 activity at each drug concentration and determine the IC50 value.[8][9]
Cytochrome bc1 Complex Activity Assay (for Atovaquone)
This assay determines the activity of the cytochrome bc1 complex by measuring the reduction of cytochrome c.
-
Enzyme Preparation: Isolate the cytochrome bc1 complex from a suitable source (e.g., bovine heart mitochondria, as a surrogate).
-
Reaction Mixture: In a cuvette, prepare a reaction buffer (e.g., 50 mM Tris, pH 8.0, 0.01% DDM). Add a known concentration of oxidized cytochrome c.
-
Compound Addition: Add varying concentrations of atovaquone to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding a ubiquinol substrate (e.g., DBH₂). Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Data Analysis: Calculate the initial rate of cytochrome c reduction. Determine the inhibitory kinetics and Ki value for atovaquone.[10]
In Vitro P. falciparum Susceptibility Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of the compounds against live parasite cultures.
-
Parasite Culture: Culture P. falciparum strains in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute.
-
Drug Plates: Prepare 96-well plates with serial dilutions of the test compounds (this compound and atovaquone).
-
Incubation: Add the parasite culture to the drug plates and incubate for 72 hours under a low-oxygen atmosphere.
-
Growth Measurement: After incubation, lyse the red blood cells and quantify parasite growth. A common method is to use a DNA-intercalating dye like SYBR Green I, where fluorescence is proportional to the amount of parasite DNA.
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression model.[11]
In Vivo Efficacy in Murine Model
The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
-
Infection: Infect mice (e.g., ICR or C57BL/6 strain) with Plasmodium berghei.
-
Treatment: Administer the test compounds (this compound or atovaquone) orally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 4 post-infection, collect blood smears from the mice, stain with Giemsa, and determine the percentage of infected red blood cells (parasitemia) by microscopy.
-
Efficacy Calculation: Compare the parasitemia in the treated groups to that of an untreated control group to calculate the percentage of parasite growth inhibition.[12][13]
Conclusion
This compound and atovaquone represent two distinct approaches to targeting the essential mitochondrial electron transport chain of Plasmodium falciparum. While atovaquone is a clinically established drug, the emergence of resistance necessitates the development of new agents. This compound, with its different primary target (PfNDH2), shows promise, particularly against atovaquone-resistant strains. The potential for this compound to have a dual-targeting mechanism could be a significant advantage in preventing the development of resistance. Further research, including head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate the relative strengths and weaknesses of these two compounds and to explore their potential in combination therapies for the treatment and prevention of malaria.
References
- 1. Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmissibility of clinically relevant atovaquone-resistant Plasmodium falciparum by anopheline mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
A Head-to-Head Comparison of RYL-552 and Other Key Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitochondria are central hubs of cellular metabolism and signaling, making them attractive targets for therapeutic intervention in a range of diseases, from parasitic infections to cancer and autoimmune disorders. This guide provides a detailed comparison of the novel antimalarial agent RYL-552 with other well-characterized mitochondrial inhibitors, focusing on their mechanisms of action, inhibitory potency, and the experimental protocols used for their evaluation.
Overview of Compared Mitochondrial Inhibitors
This guide focuses on inhibitors targeting three key components of mitochondrial function:
-
Type II NADH Dehydrogenase (NDH2) and Complex II (Succinate Dehydrogenase): These enzymes feed electrons from NADH and succinate, respectively, into the electron transport chain.
-
Complex III (Cytochrome bc1 Complex): A crucial enzyme in the electron transport chain that contributes to the proton gradient for ATP synthesis.
-
Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme essential for the de novo synthesis of pyrimidines.
This compound is a novel compound primarily investigated for its potent activity against Plasmodium falciparum, the parasite responsible for malaria. While initially thought to target the parasite's Type II NADH dehydrogenase (PfNDH2), recent evidence suggests its primary mechanism of action is the inhibition of the parasite's mitochondrial Complex III. This guide will compare this compound's profile with inhibitors of mammalian mitochondrial complexes to provide a broader context for its potential applications and selectivity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other mitochondrial inhibitors against their respective targets. It is important to note the differences in target organisms and assay conditions when comparing these values.
Table 1: Inhibitors of the Electron Transport Chain
| Inhibitor | Primary Target | Target Organism/System | IC50 | Therapeutic Area/Primary Use |
| This compound | Complex III (cytochrome bc1 complex) | Plasmodium falciparum | EC50 ~1 nM (anti-parasitic activity) | Antimalarial (investigational) |
| Atpenin A5 | Complex II (Succinate Dehydrogenase) | Mammalian | 3.6-10 nM[1][2] | Research tool, cardioprotective agent |
| Thenoyltrifluoroacetone (TTFA) | Complex II (Succinate Dehydrogenase) | Mammalian | 5.8 µM[3] | Research tool |
| Antimycin A | Complex III (cytochrome bc1 complex) | Mammalian | ~38 nM[4] | Research tool, antibiotic |
| Atovaquone | Complex III (cytochrome bc1 complex) | Plasmodium falciparum / Mammalian | ~30 nM (bacterial bc1)[5], 1 µM (cancer stem cells)[6][7] | Antimalarial, anti-pneumocystis |
Table 2: Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
| Inhibitor | Primary Target | Target Organism/System | IC50 | Therapeutic Area/Primary Use |
| This compound | Weakly inhibits human DHODH | Human | >10 µM | Not applicable |
| Brequinar | Dihydroorotate Dehydrogenase | Human | 5.2 - 20 nM[8][9] | Antiviral, anticancer (investigational) |
| Teriflunomide | Dihydroorotate Dehydrogenase | Human | ~408 - 411 nM[10][11] | Autoimmune diseases (Multiple Sclerosis) |
Signaling Pathways and Mechanisms of Action
The inhibitors discussed disrupt critical mitochondrial pathways, as illustrated in the diagrams below.
Caption: Inhibition sites within the mitochondrial electron transport chain and pyrimidine biosynthesis pathway.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust enzymatic assays. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Mitochondrial Complex II (Succinate-Ubiquinone Reductase) Activity Assay
This assay measures the succinate-dependent reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM Potassium Phosphate Buffer (pH 7.5)
-
Substrates: 100 mM Succinate, 38.75 mM Decylubiquinone
-
Electron Acceptor: 25 mM DCPIP
-
Inhibitors: Rotenone (to block Complex I), Antimycin A (to block Complex III), KCN (to block Complex IV)
-
Test compounds (e.g., Atpenin A5, TTFA) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, rotenone (1 µM), antimycin A (10 µM), and KCN (2 mM) to inhibit other respiratory complexes.
-
Add isolated mitochondria to the reaction mixture and pre-incubate for 5-10 minutes at 25°C to allow for temperature equilibration and full activation of Complex II.
-
Add the test compound at various concentrations and incubate for a further 5 minutes.
-
Initiate the reaction by adding succinate and decylubiquinone.
-
Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of DCPIP (20,700 M⁻¹cm⁻¹).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the Complex II activity assay.
Protocol 2: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay
This assay measures the reduction of cytochrome c, which is dependent on the activity of Complex III.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) with 5 mg/mL BSA
-
Substrate: Oxidized Cytochrome c
-
Electron Donor: Decylubiquinol (reduced decylubiquinone)
-
Inhibitor: KCN (to block Complex IV)
-
Test compounds (e.g., Antimycin A, Atovaquone) dissolved in a suitable solvent
Procedure:
-
Prepare a reaction mixture containing the assay buffer and KCN (240 µM).
-
Add isolated mitochondria to the mixture and incubate for 1-2 minutes at 37°C.
-
Add oxidized cytochrome c (40 µM) and the test compound at various concentrations.
-
Initiate the reaction by adding the electron donor, decylubiquinol.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The rate of cytochrome c reduction is calculated using its molar extinction coefficient (21.84 mM⁻¹cm⁻¹).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the Complex III activity assay.
Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Activity Assay
This assay is similar to the Complex II assay and measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH or isolated mitochondria
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
Substrates: 175 µM L-dihydroorotate, 18 µM decylubiquinone
-
Electron Acceptor: 95 µM DCIP
-
Test compounds (e.g., Brequinar, Teriflunomide) dissolved in a suitable solvent
Procedure:
-
Prepare the reaction mixture containing the assay buffer, L-dihydroorotate, decylubiquinone, and DCIP.
-
Add the enzyme (recombinant DHODH or mitochondria) and the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for 20 minutes.
-
Measure the absorbance at 600 nm. The decrease in absorbance corresponds to the reduction of DCIP.
-
A sigmoidal dose-response curve is generated by plotting the percentage of inhibition as a function of the logarithm of the inhibitor concentration to determine the IC50 value.[12]
Caption: Experimental workflow for the DHODH activity assay.
Concluding Remarks
This compound is a potent antimalarial agent that appears to exert its effect through the inhibition of the parasite's mitochondrial Complex III. This positions it mechanistically alongside established inhibitors like atovaquone. However, a critical gap in the current knowledge is the lack of data on this compound's activity against mammalian mitochondrial complexes. Such information is essential to understand its selectivity profile and to assess its potential for applications beyond infectious diseases.
In contrast, inhibitors like Atpenin A5, Antimycin A, Brequinar, and Teriflunomide are well-characterized against their mammalian targets, with established potencies and, in some cases, clinical applications. The experimental protocols provided in this guide offer a standardized framework for the direct comparison of novel inhibitors like this compound with these benchmark compounds. Future research should focus on elucidating the selectivity of this compound to better define its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 9. An Experimental Approach to Address the Functional Relationship between Antioxidant Enzymes and Mitochondrial Respiratory Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of in-gel peroxidase assay for cytochrome c to visualize mitochondrial complexes III and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potential Synergy: A Comparative Guide to CIGB-552 and Artemisinin-Based Therapies in Oncology
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer treatments, researchers and drug development professionals are increasingly exploring the synergistic potential of novel therapeutic combinations. This guide provides a comprehensive comparison of the synthetic peptide CIGB-552 and artemisinin-based therapies, postulating a compelling case for their synergistic use in oncology. While direct preclinical or clinical studies on this specific combination are not yet available, an in-depth analysis of their individual mechanisms of action reveals convergent and complementary pathways that could lead to enhanced anti-tumor efficacy.
This report addresses the initial query regarding "RYL-552," which has been identified as a likely reference to the anti-tumor peptide CIGB-552. All subsequent information pertains to CIGB-552.
Overview of Therapeutic Agents
CIGB-552: A Novel Peptide Targeting the NF-κB Pathway
CIGB-552 is a synthetic, cell-penetrating peptide that has demonstrated significant anti-tumor properties.[1][2] Its primary mechanism of action involves the stabilization of the COMMD1 (Copper Metabolism Murr1 Domain-containing 1) protein.[1][3] This stabilization leads to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial mediator of inflammation, cell survival, and proliferation in cancer.[1][3][4] By upregulating COMMD1, CIGB-552 promotes the ubiquitination and subsequent proteasomal degradation of the RelA subunit of NF-κB, effectively shutting down its pro-survival signaling.[2][3] Furthermore, CIGB-552 has been shown to induce apoptosis, generate reactive oxygen species (ROS), and exert anti-inflammatory and anti-angiogenic effects.[2][3][4]
Artemisinin-Based Therapies: Repurposed Antimalarials with Potent Anti-Cancer Activity
Artemisinin and its semi-synthetic derivatives, such as artesunate and dihydroartemisinin (DHA), are well-established antimalarial drugs that have been repurposed for cancer therapy.[5] Their anti-cancer effects are multifaceted and primarily driven by the generation of ROS, which induces various forms of cell death, including apoptosis and ferroptosis.[5] These compounds are known to cause DNA damage, induce cell cycle arrest at the G1 and G2/M phases, and inhibit angiogenesis.[6] Artemisinin-based therapies have demonstrated synergistic effects when combined with conventional chemotherapy agents.[6]
Postulated Synergistic Mechanisms of CIGB-552 and Artemisinin-Based Therapies
Based on their distinct yet overlapping mechanisms of action, a combination of CIGB-552 and artemisinin-based therapies could result in a potent synergistic anti-cancer effect. The following points highlight potential areas of convergence:
-
Enhanced ROS Production and Oxidative Stress: Both CIGB-552 and artemisinins induce ROS production in tumor cells.[2][4][5] A combination therapy could amplify this effect, leading to overwhelming oxidative stress and subsequent cell death through apoptosis and ferroptosis.
-
Dual Inhibition of Pro-Survival Pathways: CIGB-552's targeted inhibition of the NF-κB pathway complements the broader cytotoxic effects of artemisinins. NF-κB is a known mediator of resistance to apoptosis induced by oxidative stress. By suppressing NF-κB with CIGB-552, cancer cells may become more susceptible to the ROS-induced cell death initiated by artemisinins.
-
Combined Anti-Angiogenic Effects: Both therapeutic agents have demonstrated anti-angiogenic properties.[3][7] Their combined action could more effectively disrupt the tumor's blood supply, hindering its growth and metastasis.
-
Induction of Different Cell Death Pathways: The ability of artemisinins to induce both apoptosis and ferroptosis, coupled with CIGB-552's apoptosis-inducing capabilities, could provide a multi-pronged attack on cancer cells, potentially overcoming resistance to a single mode of cell death.
Data Presentation
As no direct comparative studies exist, the following tables summarize the known in vitro and in vivo data for each agent individually.
Table 1: In Vitro Anti-Cancer Activity of CIGB-552
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| H460 | Lung Cancer | 23 | Increased COMMD1 levels, NF-κB inhibition, apoptosis induction, ROS accumulation | [4] |
| A549 | Lung Cancer | - | Synergistic effect with Cisplatin | [8][9] |
| HT-29 | Colon Cancer | - | Negative regulation of NF-κB activation | [3] |
Table 2: In Vitro Anti-Cancer Activity of Artemisinin Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| Artemisinin | A549 | Lung Cancer | 769.60 | Inhibition of Wnt/β-catenin pathway | [10] |
| Artesunate | A549 | Lung Cancer | 153.54 | Inhibition of Wnt/β-catenin pathway | [10] |
| Dihydroartemisinin | K562 | Leukemia | - | ROS-dependent autophagy | [5] |
| Dihydroartemisinin | Various | Various | - | Induction of ferroptosis | [5] |
Table 3: In Vivo Anti-Cancer Activity
| Agent | Model | Cancer Type | Dosage | Observed Effects | Reference |
| CIGB-552 | TC-1 Mouse Model | Lung Cancer | 1 mg/kg (with 0.4 mg/kg CDDP) | Effective antitumor response | [8][9] |
| Artemisinin Derivatives | Xenograft Mouse Models | Various | - | Decreased tumor growth | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the individual agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of CIGB-552 or artemisinin derivatives for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., COMMD1, RelA, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer CIGB-552, artemisinin derivatives, or vehicle control via appropriate routes (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
CIGB-552 Mechanism of Action
Caption: CIGB-552 stabilizes COMMD1, leading to NF-κB inhibition and apoptosis.
Artemisinin Derivative Mechanism of Action
Caption: Artemisinin derivatives induce cell death via ROS and cell cycle arrest.
Proposed Synergistic Workflow
Caption: Proposed synergy of CIGB-552 and Artemisinin via enhanced ROS and NF-κB inhibition.
Conclusion and Future Directions
The convergence of CIGB-552's targeted NF-κB inhibition and the multi-faceted cytotoxic mechanisms of artemisinin-based therapies presents a strong theoretical rationale for their combined use in cancer treatment. This combination has the potential to achieve a synergistic effect, leading to enhanced tumor cell killing and potentially overcoming mechanisms of drug resistance.
Future research should focus on validating this proposed synergy through rigorous preclinical studies. In vitro experiments combining CIGB-552 and artemisinin derivatives across various cancer cell lines are necessary to determine optimal concentrations and combination indices. Subsequent in vivo studies in relevant animal models will be crucial to evaluate the efficacy and safety of this novel combination therapy. Such data will be instrumental in paving the way for potential clinical trials and offering new hope to cancer patients.
References
- 1. Antitumour peptide based on a protein derived from the horseshoe crab: CIGB-552 a promising candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Peptide CIGB-552 Increases COMMD1 and Inhibits Growth of Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 6. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergic effect of anticancer peptide CIGB-552 and Cisplatin in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Research on Artemisinin and Its Bioactive Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of RYL-552: A Comprehensive Guide to Personal Protective Equipment and Disposal
Disclaimer: The following guide is based on safety and handling information for WEVOPUR 552 FL, a two-component polyurethane encapsulating system. As no public safety data is available for a substance named "RYL-552," this document uses WEVOPUR 552 FL as a representative model to provide essential safety and logistical information. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact chemical they are handling.
This guide provides procedural, step-by-step guidance for the safe handling and disposal of polyurethane-based resins, typified by WEVOPUR 552 FL, to ensure the safety of laboratory personnel and minimize environmental impact.
Essential Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is paramount to prevent exposure and ensure user safety. The following table summarizes the required PPE for handling this compound (based on WEVOPUR 552 FL data).
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear eye/face protection.[1][2] | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Protective Gloves | Nitrile rubber (NBR) gloves with a minimum thickness of 0.35 mm. Dispose of immediately after contamination.[1] | Prevents skin contact, which may cause an allergic skin reaction.[2] |
| Body Protection | Protective Clothing | Wear suitable protective clothing.[1] Closed protective clothing is required for the protection of other areas of skin.[2] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Respirator | At substantial vapor concentrations, a full-mask respirator with a type ABEK filter must be used.[1] | Protects against inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: From Storage to Use
Proper operational procedures are critical for maintaining a safe laboratory environment. This section outlines the key steps for storing and handling this compound.
Storage
-
Store in a dry place in the original, tightly closed container.[2][3]
-
Recommended storage temperature is between 15 °C and 25 °C.[3][4]
Handling
-
Ensure adequate ventilation and, if necessary, use local exhaust ventilation to keep vapor concentrations below occupational exposure limits.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands before breaks and at the end of the workday.[1][2]
-
Contaminated or soaked clothing should be changed immediately.[1][2]
-
The filler in the resin component may sediment, so it needs to be homogenized (stirred) prior to use.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Product | Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect in a suitable, labeled container and dispose of as chemical waste according to local regulations. |
| Empty Containers | After final product withdrawal, all residues must be removed from containers. Dispose of containers to an appropriate recycling or disposal facility.[2] |
Experimental Protocol: Safe Handling in a Laboratory Setting
This protocol details the step-by-step procedure for safely handling this compound (using WEVOPUR 552 FL as a model) in a typical laboratory experiment.
Objective: To safely dispense and use this compound for experimental purposes while minimizing exposure and ensuring proper cleanup.
Materials:
-
This compound (Resin and Hardener components)
-
Appropriate laboratory glassware and equipment
-
Stirring equipment
-
Chemical fume hood
-
Personal Protective Equipment (as specified in the table above)
-
Chemical spill kit
-
Waste disposal containers
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
If significant vapor generation is anticipated, have a full-mask respirator with an ABEK filter ready.
-
Prepare the work area by covering it with absorbent, disposable bench paper.
-
Bring the this compound containers to the working temperature of the laboratory.[3][4]
-
-
Homogenization:
-
Dispensing and Mixing:
-
Carefully dispense the required amounts of the resin and hardener components into a suitable container within the fume hood.
-
Mix the components thoroughly according to the manufacturer's instructions.
-
-
Experimental Use:
-
Perform the experimental procedure within the fume hood.
-
Avoid any direct contact with the skin or eyes.
-
-
Decontamination and Cleanup:
-
Once the experiment is complete, decontaminate any reusable glassware and equipment.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips) in the designated chemical waste container.
-
-
Waste Disposal:
-
Dispose of any unused this compound mixture and contaminated materials according to the disposal plan outlined above.
-
-
Post-Procedure:
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the material to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
